Atosiban Acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDWBHHCPXTODI-QIWYXCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H71N11O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1054.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914453-95-5 | |
| Record name | Atosiban acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATOSIBAN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5DNO7CEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Structure of Atosiban Acetate synthetic peptide
An In-depth Technical Guide to the Structure of Atosiban Acetate
Introduction
This compound is a synthetic nonapeptide administered intravenously as a competitive antagonist of the oxytocin and vasopressin receptors.[1][2][3] Primarily utilized as a tocolytic agent, its function is to delay imminent preterm birth in pregnant adult women.[1][4] Developed by Ferring Pharmaceuticals and first reported in 1985, Atosiban is an analogue of the human hormone oxytocin, featuring specific structural modifications designed to enhance stability and receptor antagonism.[1][5] This technical guide provides a comprehensive overview of the molecular structure of this compound, its mechanism of action, relevant quantitative data, and the experimental protocols used for its synthesis and analysis.
Molecular Structure and Composition
Atosiban is a cyclic nonapeptide, meaning it is composed of nine amino acids.[6] Its structure is derived from oxytocin but incorporates four key modifications to alter its biological activity and metabolic stability.
Primary Amino Acid Sequence: The specific sequence of Atosiban is: Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂ [6]
Structural Modifications from Oxytocin:
-
Position 1 (N-terminus): The N-terminal cysteine residue is deaminated, replaced by 3-mercaptopropionic acid (Mpa) . This Mpa residue forms a cyclic structure via a disulfide bridge with the cysteine at position 6.[5][6]
-
Position 2: The naturally occurring L-Tyrosine is substituted with its D-isomer, D-Tyrosine , and the phenolic hydroxyl group is ethylated to form an ethyl ether (D-Tyr(Et)) . The D-isomer confers resistance to enzymatic degradation, and the ethyl group further enhances stability.[1][5][6]
-
Position 4: Glutamine in oxytocin is replaced with Threonine (Thr) .[1][5]
-
Position 8: Leucine in oxytocin is replaced with Ornithine (Orn) .[1][5]
-
C-terminus: The terminal carboxyl group of Glycine is amidated (Gly-NH₂) , a modification that increases its resistance to enzymatic cleavage and enhances stability.[6]
These alterations collectively create a molecule that can effectively bind to oxytocin receptors without initiating the full signaling cascade for uterine contraction, while also possessing a longer biological half-life than the native hormone.
Physicochemical Properties
The empirical formula and molecular weight of Atosiban vary depending on whether it is in its free base or acetate salt form.
| Property | Atosiban (Free Base) | This compound | Citations |
| Molecular Formula | C₄₃H₆₇N₁₁O₁₂S₂ | C₄₅H₇₁N₁₁O₁₄S₂ (C₄₃H₆₇N₁₁O₁₂S₂ • C₂H₄O₂) | [1][2][5][7][8] |
| Molecular Weight | ~994.19 g/mol | ~1054.25 g/mol | [1][2][7] |
| CAS Number | 90779-69-4 | 914453-95-5 | [5][8] |
Mechanism of Action and Signaling Pathways
Atosiban exhibits a dual-faceted mechanism of action. It functions as a direct competitive antagonist to prevent uterine contractions, but also acts as a biased agonist in certain tissues, leading to a pro-inflammatory response.
Oxytocin Receptor Antagonism (Tocolytic Effect)
The primary therapeutic effect of Atosiban is achieved by competitively blocking oxytocin receptors (OTR), which are G-protein coupled receptors located on the myometrial cells of the uterus.[9][10]
-
Receptor Binding: Atosiban binds to the OTR, preventing the endogenous ligand, oxytocin, from activating it.[9]
-
Inhibition of Gq Pathway: Oxytocin binding normally activates the Gαq protein signaling cascade. Atosiban's antagonism specifically inhibits this coupling.[1][5]
-
Suppression of Downstream Messengers: The blockage of Gαq prevents the activation of phospholipase C (PLC), which in turn halts the production of inositol triphosphate (IP₃).[1][3][4][5]
-
Reduction in Intracellular Calcium: With reduced IP₃ levels, the release of calcium (Ca²⁺) from intracellular stores in the sarcoplasmic reticulum is diminished.[1][3][4] This also leads to a reduced influx of extracellular Ca²⁺ through voltage-gated channels.[3][4]
-
Uterine Quiescence: The significant decrease in cytosolic Ca²⁺ concentration prevents the activation of the contractile machinery within the uterine muscle cells, thereby reducing the frequency and force of contractions and inducing a state of uterine quiescence.[1][4]
Biased Ligand Activity (Pro-inflammatory Effect)
While antagonizing the Gαq pathway, Atosiban has been shown to act as a biased agonist at the OTR by activating the Gαi signaling pathway, particularly in the human amnion.[1][5][10]
-
Selective Gαi Activation: In amniotic cells, Atosiban binding to the OTR preferentially activates the Gαi protein subunit.[10][11]
-
MAPK and NF-κB Activation: This Gαi signaling initiates a downstream cascade that activates key pro-inflammatory transcription factors and kinases, including NF-κB, ERK1/2, and p38 MAPK.[10][11]
-
Inflammatory Mediator Production: The activation of these pathways leads to the upregulation of cyclooxygenase-2 (COX-2), resulting in the synthesis and release of prostaglandins (e.g., PGE₂).[2][11] It also promotes the expression of inflammatory cytokines such as IL-6.[11]
This biased agonism suggests that while Atosiban is effective at stopping uterine contractions, it may concurrently stimulate an inflammatory response in fetal membranes.
Quantitative Structural Data
The efficacy of Atosiban is rooted in its binding affinity for oxytocin and vasopressin receptors. Quantitative data from receptor binding assays provide insight into its potency and selectivity.
| Ligand | Receptor | Binding Affinity (Ki) | In Vitro Potency (IC₅₀) | Citations |
| Atosiban | Human Oxytocin Receptor (hOTR) | 76.4 nM - 81 nM | 5 nM (inhibits Ca²⁺ increase) | [12][13] |
| Atosiban | Human Vasopressin V1a Receptor (hV1aR) | 3.5 nM - 5.1 nM | Not specified | [12][13] |
| Barusiban | Human Oxytocin Receptor (hOTR) | ~300x higher affinity than for hV1aR | Not specified | [13] |
| Experimental Peptide 3 | Human Oxytocin Receptor (hOTR) | 0.07 nM | Not specified | [12] |
Note: A lower Ki value indicates a higher binding affinity. The data shows Atosiban has a higher affinity for the vasopressin V1a receptor than for the oxytocin receptor, classifying it as a mixed antagonist.
Experimental Protocols
Synthesis of this compound
Atosiban can be prepared using either solid-phase or liquid-phase peptide synthesis techniques.[14] A common method for large-scale production involves the synthesis of a linear peptide precursor followed by cyclization and purification.
Detailed Methodology for Liquid-Phase Oxidation:
A patented method for the preparation of this compound involves the following key steps:[15][16]
-
Linear Peptide Synthesis: The linear nonapeptide precursor (Mpa-D-Tyr(Et)-Ile-Thr-Asn-Cys-Pro-Orn-Gly-NH₂) is first synthesized, typically using solid-phase peptide synthesis (SPPS) with appropriate protecting groups.
-
Dissolution: The purified linear peptide is dissolved in an aqueous acetonitrile solution. The concentration of acetonitrile is critical and is typically maintained between 5% and 15% (v/v).[15][16]
-
pH Adjustment: The pH of the solution is adjusted to a basic range (pH 8-9) using ammonia water. This facilitates the subsequent oxidation step.[15][16]
-
Oxidative Cyclization: Hydrogen peroxide (H₂O₂) is added as an oxidant to catalyze the formation of the disulfide bridge between the thiol groups of the Mpa¹ and Cys⁶ residues. The reaction is typically run for 5-60 minutes at room temperature.[15]
-
Purification and Salt Formation: Following the reaction, the crude cyclic Atosiban is filtered and purified, most commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[15][16] The purified peptide is then converted to its acetate salt and lyophilized to yield the final this compound product.
Analytical Characterization
To ensure the purity, identity, and quality of this compound, various analytical techniques are employed.
High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances:
HPLC is the standard method for determining the purity of Atosiban and quantifying any synthesis-related impurities.[17][18]
-
System: High-Performance Liquid Chromatography
-
Column: Inertsil ODS-2 C₁₈ (or equivalent)[17]
-
Mobile Phase A: A mixture of water (pH adjusted to 3.2 with trifluoroacetic acid), acetonitrile, and methanol, typically in a ratio of 77:14:9 (v/v/v).[17]
-
Mobile Phase B: A mixture of acetonitrile and methanol, typically 65:35 (v/v).[17]
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 35 °C.[17]
-
Detection: UV absorbance at 220 nm.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique used for the structural identification of impurities and for the quantitative analysis of Atosiban in biological matrices like plasma.[18][19]
-
Sample Preparation: For plasma samples, solid-phase extraction (SPE) is used to extract the analyte and internal standard.[19]
-
Chromatography: Separation is achieved on a C₁₈ column with gradient elution.[19]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[18]
-
Detection: A tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) is used for detection and fragmentation, allowing for highly specific and sensitive quantification and structural elucidation.[18][19]
Conclusion
The structure of this compound is a testament to rational drug design, where specific modifications to the native oxytocin peptide have yielded a potent tocolytic agent. Its cyclic nonapeptide structure, featuring key substitutions and N/C-terminal alterations, provides metabolic stability and confers a unique dual-activity profile. While its primary role as a competitive antagonist of the OTR/Gαq pathway effectively reduces uterine contractions, its biased agonism on the Gαi pathway reveals a more complex pharmacological character, leading to a pro-inflammatory response in amniotic tissues. The synthesis and analysis of this complex peptide rely on precise experimental protocols, including multi-step synthesis and advanced chromatographic techniques, to ensure its quality and efficacy for clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atosiban - Wikipedia [en.wikipedia.org]
- 5. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. GSRS [precision.fda.gov]
- 8. This compound | C45H71N11O14S2 | CID 87665603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Production of Atosiban’s Key Intermediate Pentapeptide: Synthetic Approaches to the Development of a Peptide Synthesis with Less Racemization and Simplifier Purification Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ES2651322T3 - Procedure for the preparation of this compound - Google Patents [patents.google.com]
- 16. US9434767B2 - Method for preparing this compound - Google Patents [patents.google.com]
- 17. A novel HPLC method for analysis of atosiban and its five related substances in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 19. Quantitative determination of oxytocin receptor antagonist atosiban in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Targeted Tocolytic: An In-depth Guide to the Discovery and Development of Atosiban by Ferring Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atosiban (brand name Tractocile®) represents a significant milestone in the management of preterm labor, born from a targeted drug development program by Ferring Pharmaceuticals. First reported in the literature in 1985, it was engineered as a competitive antagonist of the oxytocin and vasopressin receptors, offering a more precise mechanism of action compared to conventional tocolytics.[1][2][3] Its development culminated in European Union approval in January 2000 for the delay of imminent preterm birth.[2] This guide provides a comprehensive technical overview of Atosiban's journey from concept to clinic, detailing its mechanism of action, the experimental protocols that defined its profile, and the quantitative clinical data that established its efficacy and safety.
The Scientific Foundation: Rationale and Discovery
The physiological role of the neuropeptide hormone oxytocin in initiating and sustaining uterine contractions during parturition is well-established.[4] This understanding formed the scientific rationale for developing a direct antagonist to the oxytocin receptor (OTR) as a tocolytic agent—a drug to suppress premature uterine activity. Ferring Pharmaceuticals spearheaded this research, aiming to create a compound with high specificity for the myometrial OTR, thereby reducing the significant maternal and fetal side effects associated with non-specific agents like beta-adrenergic agonists.[2][5]
This effort led to the design of Atosiban, a synthetic nonapeptide analogue of oxytocin.[3] Structural modifications were strategically made to the oxytocin molecule at positions 1, 2, 4, and 8 to convert it from an agonist to a potent antagonist while maintaining a high affinity for the receptor.[3]
Mechanism of Action: A Tale of Two Receptors
Atosiban is a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] Its primary therapeutic effect in preterm labor is achieved by blocking the oxytocin receptor in the myometrium (uterine muscle).[1]
3.1 Oxytocin Receptor Signaling and Atosiban's Intervention
The binding of oxytocin to its receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway.[1][6] This initiates a cascade:
-
Activation of Phospholipase C (PLC): Gq protein activates PLC.
-
IP₃ and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Calcium Mobilization: IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[1]
-
Muscle Contraction: The surge in cytosolic Ca²⁺ activates calmodulin and myosin light-chain kinase, leading to myometrial cell contraction.[7]
Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade. This blockade inhibits the production of IP₃ and the subsequent release of intracellular calcium, leading to the cessation of uterine contractions and a state of uterine quiescence.[1] The onset of this effect is rapid, with a significant reduction in contractions observed within 10 minutes of administration.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of Atosiban have been well-characterized in pregnant women, demonstrating rapid distribution and clearance.
Table 1: Pharmacokinetic Parameters of Atosiban in Pregnant Women
| Parameter | Value | Reference |
|---|---|---|
| Volume of Distribution (Vd) | ~18 - 41.8 L | [3][8] |
| Plasma Clearance (CL) | ~42 L/h | [3][8] |
| Initial Half-life (t½α) | 0.21 hours (13 min) | [3][8] |
| Terminal Half-life (t½β) | 1.7 hours (102 min) | [3][8] |
| Time to Steady State (Css) | ~1 hour | [8] |
| Average Steady-State Conc. | 442 ± 73 ng/mL (at 300 µ g/min infusion) | [8] |
| Plasma Protein Binding | 46-48% | [3] |
| Maternal/Fetal Conc. Ratio | 0.12 |[3] |
Preclinical and Clinical Development Workflow
The development of Atosiban followed a structured path from laboratory synthesis to clinical application, focusing on demonstrating specific antagonism and a favorable safety profile.
Key Experimental Protocols
6.1 In Vitro Uterine Contraction Assay
This foundational assay confirms the antagonistic effect of Atosiban on uterine tissue.
-
Objective: To measure the ability of Atosiban to inhibit oxytocin-induced contractions in isolated uterine muscle tissue.
-
Methodology:
-
Tissue Preparation: Myometrial strips are obtained from biopsies (e.g., from women undergoing Caesarean section) and dissected.
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Measurement: The strips are connected to isometric force transducers to record contractile activity (force, duration, frequency).
-
Assay: Spontaneous contractions are allowed to stabilize. An agonist like oxytocin is added to induce or enhance contractions. After establishing a stable contractile response, increasing concentrations of Atosiban are added to the bath to generate a dose-response curve and determine its inhibitory effect.[9][10]
-
-
Endpoint: Calculation of the concentration of Atosiban required to inhibit the oxytocin-induced contractile response by 50% (IC₅₀).
6.2 Clinical Trial Protocol for Tocolysis in Preterm Labor
Clinical trials were designed to assess the efficacy and safety of Atosiban against placebos and other tocolytic agents.
-
Objective: To determine if Atosiban is effective in delaying delivery for at least 48 hours and to assess its maternal and fetal safety profile.
-
Study Design: Multicenter, double-blind, randomized, controlled trial.[5][11][12]
-
Participant Population: Pregnant women with a diagnosis of preterm labor, typically between 23 and 33 weeks of gestation, with confirmed regular uterine contractions and cervical changes.[5]
-
Intervention Protocol (Atosiban Arm): A standardized three-step intravenous regimen is typically used:
-
Comparator Arms: Placebo, beta-adrenergic agonists (e.g., salbutamol, ritodrine, terbutaline), or calcium channel blockers (e.g., nifedipine).[11][12][14]
-
Primary Efficacy Endpoint: Proportion of women remaining undelivered after 48 hours without requiring an alternative tocolytic agent.[11][12]
-
Secondary Endpoints: Proportion of women undelivered after 7 days, gestational age at delivery, neonatal outcomes (e.g., morbidity and mortality), and maternal adverse events.[12][14]
Clinical Efficacy and Safety Data
Numerous clinical trials have evaluated Atosiban's role in managing preterm labor. The data consistently show efficacy comparable to older agents but with a markedly superior safety profile.
Table 2: Summary of Efficacy from Key Comparative Clinical Trials
| Trial Comparator | Primary Endpoint | Atosiban Group | Comparator Group | P-Value | Reference |
|---|---|---|---|---|---|
| Placebo | % Undelivered & No Rescue Tocolytic at 48h | Significantly Higher | Lower | P ≤ 0.008 | [12] |
| Beta-Agonists (Pooled) | % Undelivered at 48h | 88.1% | 88.9% | 0.99 | [5] |
| % Undelivered at 7 days | 79.7% | 77.6% | 0.28 | [5] | |
| Salbutamol | % Undelivered & No Rescue Tocolytic at 7 days | 58.8% | 46.3% | 0.021 | [11] |
| Terbutaline | % Undelivered at 48h | 86.1% | 85.3% | 0.783 | [15] |
| Nifedipine | % Undelivered & No Rescue Tocolytic at 48h | 68.6% | 52.0% | 0.03 | [14] |
| | % Undelivered at 7 days (with or without rescue) | 78.6% | 89.3% | 0.02 |[14] |
Table 3: Maternal Safety and Tolerability vs. Beta-Agonists
| Adverse Event Type | Atosiban Group | Beta-Agonist Group | P-Value | Reference |
|---|---|---|---|---|
| Any Cardiovascular Event | 8.3% | 81.2% | < 0.001 | [5] |
| Tachycardia | 8% | 22% | 0.050 | [7] |
| Discontinuation due to Adverse Events | 1.1% | 15.4% | 0.0001 |[5] |
Chemical Synthesis Overview
Atosiban is a complex nonapeptide, and its synthesis is a multi-step process. The most common approach is Solid-Phase Peptide Synthesis (SPPS), often utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
General SPPS Protocol:
-
Resin Loading: The C-terminal amino acid (Glycine) is attached to a solid support, typically a Rink Amide resin, to yield the final carboxamide.[16]
-
Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed using a mild base, such as piperidine in DMF.[17]
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HOBT/DIPCI) and coupled to the free amino group on the growing peptide chain.[16]
-
Wash: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycle: The deprotection and coupling steps are repeated sequentially for each amino acid in the Atosiban sequence.
-
Cyclization & Cleavage: Once the linear peptide is assembled, the disulfide bridge between the Mpa and Cys residues is formed. Finally, the completed peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).[16]
-
Purification: The crude peptide is purified to high homogeneity using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Regulatory and Commercial History
Developed and marketed by Ferring Pharmaceuticals, Atosiban was launched under the brand name Tractocile® in the European Union in April 2000.[2][18] By 2007, it was approved in 67 countries.[2] Notably, Ferring made a strategic commercial decision not to pursue marketing approval in the United States or Japan, reportedly due to the short patent life remaining at the time of potential launch.[2] This has led to different standards of care for tocolysis in different global regions.
References
- 1. glpbio.com [glpbio.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. Treatment of preterm labor with the oxytocin antagonist atosiban: a double-blind, randomized, controlled comparison with salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The oxytocin antagonist atosiban versus the beta-agonist terbutaline in the treatment of preterm labor. A randomized, double-blind, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. files.core.ac.uk [files.core.ac.uk]
Atosiban Acetate's Inhibition of the Inositol Trisphosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atosiban acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin (OT) and vasopressin V1a receptors. Its primary clinical application is as a tocolytic agent to prevent premature labor by inhibiting uterine contractions. The mechanism underpinning this effect is the blockade of the oxytocin receptor, which subsequently inhibits the inositol trisphosphate (IP3) signaling pathway, a critical cascade for myometrial cell contraction. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative pharmacology, and experimental methodologies related to Atosiban's action on the IP3 pathway.
Introduction
Oxytocin, a nonapeptide hormone, plays a pivotal role in initiating and maintaining uterine contractions during labor. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly expressed in the myometrium.[1] Activation of the OTR by oxytocin primarily couples to the Gq alpha subunit of the heterotrimeric G protein.[2] This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration is the proximal signal for uterine muscle contraction.[2]
Atosiban acts as a competitive antagonist at the OTR, preventing oxytocin from binding and initiating this signaling cascade.[3] By blocking the production of IP3, Atosiban effectively reduces the frequency and force of uterine contractions, leading to uterine quiescence.[3][4] This guide will dissect this inhibitory mechanism, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Molecular Mechanism of Action
Atosiban's primary mechanism of action is the competitive antagonism of the oxytocin receptor. However, it also exhibits a notable affinity for the vasopressin V1a receptor, which is also involved in uterine contractions. More recent research has revealed that Atosiban acts as a "biased agonist." While it antagonizes the Gq-coupled pathway that leads to IP3 production and uterine contractions, it simultaneously acts as an agonist for the Gi-coupled pathway.[5]
Antagonism of the Gq/PLC/IP3 Pathway
The canonical pathway leading to uterine contraction is initiated by the binding of oxytocin to its receptor, which is coupled to the Gq protein. This activates phospholipase C (PLC), which in turn cleaves PIP2 into IP3 and DAG. IP3 then binds to its receptor on the sarcoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm, which is essential for muscle contraction. Atosiban competitively binds to the oxytocin receptor, preventing oxytocin from initiating this cascade and thereby inhibiting the production of IP3 and subsequent calcium release.[3][4]
Biased Agonism and the Gi Pathway
Interestingly, Atosiban exhibits biased agonism at the oxytocin receptor. While it blocks the Gq pathway, it has been shown to activate the Gi signaling pathway. The activation of the Gi pathway can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as the activation of other signaling cascades like the MAPK/ERK pathway.[5] The full physiological consequences of this biased agonism are still under investigation but may contribute to some of the non-tocolytic effects observed with Atosiban.
References
- 1. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Role of Atosiban Acetate in Intracellular Calcium Mobilization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Atosiban Acetate is a synthetic peptide analogue of oxytocin used clinically as a tocolytic agent to suppress preterm labor.[1][2] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for initiating uterine contractions.[1][3] By blocking the OTR, Atosiban effectively inhibits the downstream signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i) within myometrial cells. This guide provides a detailed technical overview of this mechanism, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the core signaling pathways involved.
The Oxytocin Receptor Signaling Cascade
The physiological process of uterine contraction is initiated when the hormone oxytocin binds to its receptor on the surface of myometrial smooth muscle cells.[1][4] The OTR is a canonical GPCR that couples primarily to the Gq/11 alpha subunit.[5][6][7] This binding event triggers a well-defined intracellular signaling pathway:
-
G-Protein Activation: Oxytocin binding induces a conformational change in the OTR, activating the associated Gq protein.[5][6]
-
Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[5][6]
-
Second Messenger Production: PLC then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][5][6]
-
Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store. This binding opens calcium channels, causing a rapid release of stored Ca²⁺ into the cytosol.[2][6][8]
-
Muscle Contraction: The resulting sharp increase in [Ca²⁺]i is the critical event leading to muscle contraction. Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase, which in turn phosphorylates myosin, leading to the contraction of the uterine muscle.[3]
Atosiban's Mechanism of Inhibition
Atosiban functions as a competitive antagonist at the oxytocin receptor.[1][9] It is a peptide analogue of oxytocin with modifications at positions 1, 2, 4, and 8, which allow it to bind to the OTR without eliciting a response.[8][9]
By occupying the receptor's binding site, Atosiban prevents oxytocin from binding and initiating the Gq/PLC/IP₃ signaling cascade.[1][2] This blockade directly prevents the generation of IP₃ and the subsequent release of calcium from the sarcoplasmic reticulum. The ultimate effect is the prevention of the [Ca²⁺]i increase required for myometrial contractions, leading to uterine quiescence.[2][9] In addition to its primary action on the OTR, Atosiban also exhibits antagonistic effects on the vasopressin V1a receptor, which is structurally similar to the OTR and can also contribute to uterine contractions.[1][4][8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Atosiban - Wikipedia [en.wikipedia.org]
- 3. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 7. academic.oup.com [academic.oup.com]
- 8. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Atosiban Acetate half-life and clearance rate in research studies
An In-depth Technical Guide to Atosiban Acetate: Half-life and Clearance Rate
This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, with a specific focus on its half-life and clearance rate as documented in various research studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used in pivotal studies, and illustrates the underlying mechanisms and workflows through clear visualizations.
Pharmacokinetic Profile of this compound
This compound is a synthetic peptide that functions as a competitive antagonist to the hormones oxytocin and vasopressin.[1][2] It is primarily used as a tocolytic agent to delay imminent preterm labor.[3][4] Understanding its pharmacokinetic profile is crucial for its effective clinical application.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of Atosiban have been characterized in studies involving both healthy non-pregnant women and pregnant women experiencing preterm labor.[4][5] The data reveals a rapid clearance from the body.[6] Following intravenous administration, plasma concentrations of atosiban decrease in a biexponential manner.[5][6]
Table 1: Half-life of this compound
| Parameter | Value | Subject Population | Citation |
| Initial Half-life (tα) | 0.21 ± 0.01 hours (12.6 minutes) | Pregnant Women | [2][4][7] |
| 13 ± 3 minutes | Pregnant Women | [5] | |
| Terminal Half-life (tβ) | 1.7 ± 0.3 hours (102 minutes) | Pregnant Women | [2][4][7][8][9] |
| 102 ± 18 minutes | Pregnant Women | [5] | |
| Effective Half-life | 18 ± 3 minutes | Pregnant Women | [5][6] |
Table 2: Clearance, Distribution, and Steady-State Concentration
| Parameter | Value | Subject Population | Citation |
| Clearance (Cl) | 41.8 ± 8.2 L/h | Pregnant Women | [4][8] |
| 42 L/h | Pregnant Women | [5] | |
| Volume of Distribution (Vd) | 18.3 ± 6.8 L | Pregnant Women | [4][8][10] |
| ~18 L | Pregnant Women | [5] | |
| Steady-State Plasma Conc. (Css) | 442 ± 73 ng/mL (Range: 298-533 ng/mL) | Pregnant Women | [2][4][5][8][10] |
| Plasma Protein Binding | 46% to 48% | Pregnant Women | [4][8][9] |
Note: The clearance, volume of distribution, and half-life of atosiban have been found to be independent of the dose administered.[4][10]
Experimental Protocols
The pharmacokinetic data presented above are derived from clinical studies employing specific methodologies to ensure accuracy and reproducibility.
Key Study Design: Pharmacokinetics in Preterm Labor
A representative study protocol to evaluate the pharmacokinetics of atosiban in its target population involves the following steps:
-
Subject Selection: The study enrolls pregnant women diagnosed with preterm labor, typically between 24 and 33 completed weeks of gestation.[4][10] Inclusion criteria often specify regular uterine contractions (e.g., at least four every 30 minutes) and cervical dilation.[1][10]
-
Drug Administration: Atosiban is administered intravenously. A common regimen consists of three successive stages:
-
Initial Bolus: A 6.75 mg intravenous bolus dose is administered over one minute.[10]
-
Loading Infusion: This is immediately followed by a high-dose continuous infusion of 300 micrograms/min for a duration of 3 hours.[10]
-
Maintenance Infusion: The infusion rate is then lowered to 100 micrograms/min for up to 45 hours.[10] In several pharmacokinetic studies, a constant infusion of 300 micrograms/min for 6 to 12 hours was used.[2][4][5] The total duration of treatment typically does not exceed 48 hours.[10]
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals during and after the infusion to measure plasma concentrations of atosiban. Steady-state concentrations are typically reached within one hour of starting the infusion.[2][4][5][10]
-
Analytical Method: Plasma concentrations of atosiban are quantified using a specific and validated analytical method, such as a radioimmunoassay (RIA) procedure.[5]
-
Clinical Monitoring: Throughout the administration period, patients are monitored for uterine activity (using external tocodynamometry) and fetal heart rate.[5][9] Blood loss after delivery is also monitored.[4][9]
Visualizations: Pathways and Workflows
Signaling Pathway of this compound
Atosiban exerts its therapeutic effect by acting as a competitive antagonist at oxytocin receptors in the myometrium (the smooth muscle of the uterus). This action interrupts the signaling cascade that leads to uterine contractions.
Caption: Mechanism of Atosiban as an oxytocin receptor antagonist.
Experimental Workflow for Pharmacokinetic Analysis
The process of determining the pharmacokinetic profile of Atosiban in a clinical setting follows a structured workflow, from patient recruitment to final data analysis.
Caption: Experimental workflow for an Atosiban pharmacokinetic study.
References
- 1. Atosiban - Wikipedia [en.wikipedia.org]
- 2. Atosiban | C43H67N11O12S2 | CID 5311010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 多肽|多肽药物|this compound Injection-圣诺生物多肽药物工程技术研究中心 [snbiopharm.com]
- 9. mims.com [mims.com]
- 10. medicines.org.uk [medicines.org.uk]
Methodological & Application
Application Notes and Protocols for Atosiban Acetate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban Acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of both oxytocin and vasopressin V1a receptors.[1] It is clinically used as a tocolytic agent to delay preterm labor.[2] In preclinical research, this compound is a valuable tool for investigating the roles of the oxytocin and vasopressin systems in various physiological and pathological processes. These application notes provide detailed dosing regimens, experimental protocols, and an overview of the relevant signaling pathways for the use of this compound in rodent models.
Data Presentation: Dosing Regimens
The following tables summarize the reported dosing regimens of this compound in mouse and rat models for various research applications.
Table 1: Dosing Regimens for this compound in Mouse Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Body Weight and Food Intake Study | Mus musculus | Intraperitoneal (i.p.) | 1 mg/kg | 0.89% Normal Saline | [3] |
| Preterm Labor Model | CD-1 | Subcutaneous (s.c.) | 1.76 mg/kg or 3.5 mg/kg | Sesame Oil | [4] |
Table 2: Dosing Regimens for this compound in Rat Models
| Application | Strain | Route of Administration | Dosage | Vehicle | Reference |
| Neonatal Survival Study | Not Specified | Subcutaneous (s.c.) | 300 mg/kg/day | Not Specified | [5] |
| Antinociception Study | Not Specified | Intraperitoneal (i.p.) | 500 µg/kg | Not Specified | [6] |
| Antinociception Study | Not Specified | Intrathecal (i.t.) | 500 ng | Not Specified | [6] |
| Antinociception Study | Not Specified | Intracerebroventricular (i.c.v.) | 500 ng | Not Specified | [6] |
| Autistic-like Behavior Study | Wistar | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | [7][8] |
Note: The specific dosage for the valproic acid-induced autism rat model was not available in the reviewed abstracts. Researchers should consult the full-text article for detailed information.
Experimental Protocols
Preparation of this compound for Injection
This compound is soluble in water, DMSO, and methanol.[9] The choice of vehicle should be appropriate for the route of administration and the specific experimental design.
a) Preparation for Intraperitoneal and Subcutaneous Injection (Aqueous Solution):
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile 0.9% normal saline to the desired final concentration.
-
Ensure the solution is clear and free of particulates before administration. For higher concentrations, gentle warming or sonication may be required.[2]
b) Preparation for Intraperitoneal and Subcutaneous Injection (Oil-based Suspension):
-
Weigh the required amount of this compound powder.
-
Use a vehicle such as sterile sesame oil.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the desired final volume and mix thoroughly to ensure a uniform suspension.
c) Preparation for Intrathecal and Intracerebroventricular Injection:
-
Use sterile, preservative-free artificial cerebrospinal fluid (aCSF) as the vehicle.
-
Dissolve this compound in aCSF to the final desired concentration immediately before use.
-
Filter the solution through a sterile 0.22 µm syringe filter to ensure sterility and remove any potential particulates.
Administration Protocols
a) Intraperitoneal (i.p.) Injection:
-
Restrain the rodent appropriately.
-
Lift the animal's hindquarters to allow the abdominal organs to move cranially.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid (urine or blood) is withdrawn before injecting the solution.
-
Inject the calculated volume of the this compound solution.
b) Subcutaneous (s.c.) Injection:
-
Grasp a fold of skin on the dorsal side of the animal, typically between the shoulder blades.
-
Insert a 23-25 gauge needle into the base of the tented skin.
-
Aspirate to check for blood, indicating vessel puncture. If blood is present, withdraw and re-insert the needle in a different location.
-
Inject the solution to form a small bleb under the skin.
c) Intravenous (i.v.) Bolus Injection (Tail Vein):
Note: While a specific rodent IV bolus protocol was not found in the initial searches, the following is a general guideline. A study in cynomolgus monkeys used a bolus of 100-500 mcg/kg.[10]
-
Warm the rodent's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restraining device.
-
Clean the tail with an alcohol swab.
-
Using a 27-30 gauge needle attached to a syringe containing the this compound solution, cannulate one of the lateral tail veins.
-
Slowly inject the solution. Observe for any signs of extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site.
d) Intravenous (i.v.) Infusion:
Note: A specific rodent IV infusion protocol was not found. The following is a general guideline based on primate data (50-250 mcg/kg/h) and clinical protocols.[10][11]
-
Surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia.
-
Allow the animal to recover from surgery.
-
Connect the catheter to a programmable infusion pump.
-
Prepare the this compound solution in a sterile infusion bag or syringe. Common infusion fluids include 0.9% sodium chloride or 5% glucose solution.[12]
-
Administer the infusion at the desired rate and duration.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its effects primarily through the antagonism of oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR). This action inhibits the canonical G-protein coupled receptor (GPCR) signaling cascade associated with smooth muscle contraction. Interestingly, Atosiban also exhibits biased agonism at the OTR, leading to the activation of an alternative signaling pathway.
Caption: this compound signaling pathway.
Experimental Workflow for a Preterm Labor Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of preterm labor.
Caption: Experimental workflow for a rodent preterm labor model.
References
- 1. The oxytocin/vasopressin receptor antagonist atosiban delays the gastric emptying of a semisolid meal compared to saline in human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 4. medicines.org.uk [medicines.org.uk]
- 5. researchgate.net [researchgate.net]
- 6. CN106267148A - A kind of this compound compositions and preparation method thereof - Google Patents [patents.google.com]
- 7. Administration of Atosiban, an oxytocin receptor antagonist, ameliorates autistic-like behaviors in a female rat model of valproic acid-induced autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic Acid Exposure during Early Postnatal Gliogenesis Leads to Autistic-like Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medicines.org.uk [medicines.org.uk]
- 12. Atosiban injection for adults | Medinfo Galway [medinfogalway.ie]
Application Notes and Protocols for Atosiban Acetate in Uterine Quiescence Studies
Introduction
Atosiban Acetate is a synthetic peptide that functions as a competitive antagonist of the human oxytocin and vasopressin receptors.[1][2] It is primarily utilized as a tocolytic agent to delay imminent preterm birth by reducing the frequency and intensity of uterine contractions, thereby inducing uterine quiescence.[3][4][5] Its targeted mechanism of action and favorable safety profile make it an invaluable tool for researchers, scientists, and drug development professionals studying the physiology of uterine contractility and developing novel tocolytic agents.[2][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, and detailed protocols for its administration in both in vitro and in vivo research models.
Mechanism of Action
Atosiban exerts its tocolytic effect by competitively blocking oxytocin receptors (OTR) located on the myometrial cells of the uterus.[1] The binding of the natural hormone oxytocin to these G-protein coupled receptors (GPCRs) is a primary trigger for uterine contractions during labor.[6][7]
This binding event activates a signaling cascade via the Gαq protein, which in turn stimulates phospholipase C (PLC).[6][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[3][8] This surge in cytosolic Ca2+ binds to calmodulin, and the resulting complex activates myosin light-chain kinase (MLCK), leading to myometrial cell contraction.[6]
Atosiban competitively inhibits the binding of oxytocin to its receptor, thereby preventing the activation of this entire downstream pathway.[1] This blockade prevents the increase in intracellular Ca2+, leading to the relaxation of uterine muscle and a state of quiescence.[3] Additionally, Atosiban shows some antagonistic effects on vasopressin V1a receptors, which can also contribute to reducing uterine activity.[5][9]
Quantitative Data Summary
The efficacy of this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the oxytocin receptor. The following table summarizes key data from in vitro studies.
| Parameter | Species | Receptor | Value | Unit | Reference |
| IC50 | Human | Oxytocin | 5 | nM | |
| Human | Oxytocin | 59 | nM | [10] | |
| pIC50 | Human | Oxytocin | 7.23 | - | [10] |
| Ki | Human | Oxytocin | 32 - 39.81 | nM | [10] |
| Human | Oxytocin | 110 ± 26 | nM | [11] | |
| pKi | Human | Oxytocin | 6.4 - 7.49 | - | [10] |
Note: pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.
Experimental Protocols
Protocol 1: In Vitro Uterine Contractility Assay (Organ Bath)
This protocol details the methodology for assessing the effect of this compound on uterine muscle strips isolated from animal models or human biopsies.[12]
Objective: To determine the dose-dependent inhibitory effect of Atosiban on oxytocin-induced uterine contractions in an ex vivo setting.
Materials:
-
Myometrial tissue (e.g., from pregnant rats or human biopsy)
-
Krebs-Henseleit solution
-
Oxytocin (agonist)
-
This compound
-
Organ bath system with force-displacement transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Methodology:
-
Tissue Preparation:
-
Obtain fresh myometrial tissue and immediately place it in cold Krebs-Henseleit solution.
-
Dissect longitudinal strips of myometrium (approx. 10 mm long and 2-3 mm wide).
-
-
Mounting:
-
Mount the tissue strips vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.[13]
-
-
Induction of Contractions:
-
After equilibration, induce stable, rhythmic contractions by adding a specific concentration of oxytocin (e.g., 1-10 nM) to the bath.
-
Record the baseline contractile activity (frequency and amplitude) for at least 30 minutes to ensure stability.[13]
-
-
Atosiban Administration:
-
Prepare a stock solution of this compound and perform serial dilutions.
-
Add Atosiban to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 10 µM).
-
Allow the tissue to stabilize for 20-30 minutes at each concentration before recording the response.
-
-
Data Analysis:
-
Measure the frequency (contractions per minute) and amplitude (force in grams or millinewtons) of the uterine contractions.
-
Calculate the percentage inhibition of contraction amplitude and/or frequency at each Atosiban concentration relative to the baseline oxytocin-induced contractions.
-
Plot a concentration-response curve and calculate the IC50 value for Atosiban.
-
Protocol 2: In Vivo Uterine Activity Monitoring in Animal Models
This protocol provides a general framework for evaluating the tocolytic effects of this compound in a live, pregnant animal model, such as a rat or baboon.[14]
Objective: To assess the ability of systemically administered Atosiban to suppress uterine contractions in vivo.
Materials:
-
Pregnant animal models (e.g., late-gestation rats)
-
This compound for injection
-
Oxytocin for injection
-
Anesthesia (as required by institutional guidelines)
-
Uterine activity monitoring system (e.g., intrauterine pressure catheter, non-invasive electromyography (EUM) recorder)[15]
-
Intravenous (IV) infusion pump and catheters
Methodology:
-
Animal Preparation:
-
Acclimate pregnant animals to the housing and experimental conditions.
-
On the day of the experiment, anesthetize the animal if required and surgically implant a monitoring device (e.g., catheter in the uterine horn or amniotic fluid) for direct pressure measurement. Alternatively, use a non-invasive method like external electromyography electrodes.[15]
-
Place an IV catheter (e.g., in the jugular or femoral vein) for drug administration.
-
-
Baseline Measurement:
-
Allow the animal to recover from surgery and anesthesia as appropriate.
-
Record baseline uterine activity for a stabilization period (e.g., 30-60 minutes).
-
-
Induction of Uterine Activity (Oxytocin Challenge):
-
Administer a continuous IV infusion of oxytocin at a rate sufficient to induce regular, sustained uterine contractions.
-
Once a stable pattern of contractions is established, record this activity for a baseline period.
-
-
Atosiban Administration:
-
Administer this compound via IV infusion. This can be done as a bolus followed by a continuous infusion, mimicking clinical use.[16]
-
The dose will depend on the animal model and should be determined from literature or pilot studies.
-
-
Monitoring and Data Collection:
-
Continuously record uterine activity (pressure or electrical signals) throughout the Atosiban infusion period.
-
Monitor for a reduction in the frequency and amplitude of contractions. The peak effect of Atosiban is often observed several hours after treatment initiation.[15]
-
-
Data Analysis:
-
Quantify uterine activity by calculating metrics such as Montevideo Units (peak amplitude x frequency over 10 minutes) or total electrical activity (µW/s).[15]
-
Compare the uterine activity during Atosiban treatment to the baseline oxytocin-induced activity to determine the degree of uterine quiescence.
-
Protocol 3: Standard Clinical Administration Regimen (for Reference)
For drug development professionals, understanding the established clinical protocol is crucial. Atosiban is typically administered intravenously in three successive stages to manage preterm labor.[5][16]
Total treatment duration should not exceed 48 hours. [17]
-
Stage 1: Initial Bolus Injection
-
Dose: 6.75 mg (administered as 0.9 mL).[16]
-
Administration: Given slowly as an intravenous injection over one minute.
-
-
Stage 2: High-Dose Loading Infusion
-
Stage 3: Lower-Dose Maintenance Infusion
This staged approach ensures that therapeutic plasma concentrations are reached rapidly and then maintained to provide sustained suppression of uterine contractions.[18]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ijrcog.org [ijrcog.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atosiban | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. reprocell.com [reprocell.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of the in vivo activity of different oxytocin antagonists in the pregnant baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. actascientific.com [actascientific.com]
- 18. researchgate.net [researchgate.net]
Atosiban Acetate as a Tocolytic Agent in Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban acetate is a synthetic nonapeptide that functions as a competitive antagonist of the human oxytocin and vasopressin V1a receptors.[1][2] It is clinically employed as a tocolytic agent to delay imminent preterm birth in pregnant women meeting specific criteria.[3] In the realm of animal research, Atosiban serves as a crucial pharmacological tool for investigating the intricate mechanisms of myometrial (uterine muscle) contractility and for the preclinical evaluation of novel tocolytic drug candidates. Its high specificity for oxytocin receptors enables researchers to dissect the role of the oxytocin signaling pathway in the process of parturition. The use of animal models, particularly rodents and non-human primates, is indispensable for assessing the efficacy, duration of action, and safety profile of tocolytics like Atosiban before clinical application.
Mechanism of Action
Atosiban exerts its uterine-relaxing (tocolytic) effects by competitively inhibiting the binding of oxytocin to its receptors on the myometrial cell membrane.[4] This blockade prevents the initiation of a signaling cascade that is crucial for uterine contractions.[5][6] The binding of oxytocin to its G-protein coupled receptor (GPCR) typically activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[6] The resulting elevation in cytosolic Ca²⁺ concentration leads to the activation of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the light chains of myosin, enabling the cross-bridge cycling with actin that results in smooth muscle contraction.
By blocking the initial oxytocin-receptor interaction, Atosiban effectively halts this entire downstream pathway, leading to a decrease in intracellular calcium, reduced frequency and force of uterine contractions, and a state of uterine quiescence.[2][5][6]
Quantitative Data from Animal Studies
The following table summarizes quantitative data on the efficacy of this compound from a key preclinical study in a non-human primate model, which is highly relevant for translational research.
| Animal Model | Labor Induction Method | This compound Dosage (Intravenous) | Efficacy Endpoint | Duration of Action | Citation |
| Cynomolgus Monkey | Oxytocin Infusion (5-90 mU/kg/h) | Bolus: 100-500 µg/kg | 96-98% inhibition of intrauterine pressure | 1-3 hours | [4][7] |
| Infusion: 50-250 µg/kg/h | 96-98% inhibition of intrauterine pressure | 1-3 hours | [4][8][9] |
Experimental Protocols
Protocol 1: Induction of Preterm Labor in a Mouse Model for Tocolytic Evaluation
This protocol details a widely used method for inducing preterm labor in mice with lipopolysaccharide (LPS) to mimic infection-induced preterm birth, providing a robust model for testing tocolytic agents like Atosiban.
Materials:
-
Time-mated pregnant mice (e.g., CD-1 or C3H/HeN strain) at gestational day 15 (term is ~19-20 days).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O55:B5).
-
Sterile, pyrogen-free phosphate-buffered saline (PBS).
-
This compound.
-
Appropriate sterile vehicle for Atosiban (e.g., 0.9% saline).
-
1 mL syringes with 27-gauge needles for injections.
-
Individually ventilated cages.
-
Video camera system with infrared capability for continuous monitoring.
Procedure:
-
Animal Acclimatization: Upon arrival, house pregnant mice individually in a controlled environment (12-h light/dark cycle, 22-24°C, 40-60% humidity) with ad libitum access to standard chow and water. Allow for an acclimatization period of at least 3-5 days.
-
Reagent Preparation:
-
On the day of the experiment, prepare a fresh solution of LPS in sterile PBS to a concentration that allows for accurate administration of the target dose (e.g., 50 µg/kg) in a low volume (e.g., 100-200 µL).[4]
-
Prepare the this compound solution in its vehicle at the desired concentration for administration.
-
-
Induction of Preterm Labor:
-
On gestational day 15, weigh each mouse for accurate dosing.
-
Administer LPS via intraperitoneal (i.p.) injection. To achieve a high rate of preterm birth, a two-dose regimen (e.g., 50 µg/kg at time 0 and 3 hours later) can be effective.[4][7]
-
A control group must be injected with an equivalent volume of sterile PBS on the same schedule.
-
-
Tocolytic Treatment:
-
At a predetermined time after the initial LPS injection (e.g., 5 hours, to allow the inflammatory process to begin), administer the test compound.[6]
-
Administer this compound or vehicle to the respective groups via subcutaneous (s.c.) or i.p. injection.
-
-
Monitoring and Endpoint Determination:
-
Immediately after treatment, return mice to their cages and begin continuous video monitoring.
-
Record the precise time of birth of the first pup for each mouse. Preterm birth is typically defined as delivery before a specific gestational day (e.g., day 18.5).[6]
-
-
Data Analysis:
-
The primary outcome measure is the time from LPS injection to delivery.
-
Calculate the percentage of dams delivering preterm in each group.
-
Use Kaplan-Meier survival analysis to compare the time-to-delivery curves between the Atosiban and vehicle-treated groups. Statistical significance can be determined using the log-rank test.
-
Protocol 2: Ex Vivo Analysis of Myometrial Contractility Using an Organ Bath
This protocol allows for the direct assessment of Atosiban's effect on the contractility of isolated uterine muscle strips, providing valuable data on potency and mechanism.[9]
Materials:
-
Late-gestation pregnant rats (e.g., Wistar strain).
-
Krebs-Henseleit physiological salt solution.
-
Oxytocin (for inducing contractions).
-
This compound.
-
Organ bath system equipped with isometric force transducers and a regulated heating and aeration system.
-
Data acquisition software and hardware (e.g., PowerLab with LabChart).
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a pregnant rat. Immediately perform a laparotomy and excise the uterine horns, placing them into chilled (4°C) Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully clean the horns of fat and connective tissue.
-
Dissect longitudinal myometrial strips (approximately 10 mm in length and 2 mm in width).
-
-
Organ Bath Mounting and Equilibration:
-
Mount the myometrial strips vertically in the organ baths, which are filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a basal tension of 10 mN (approx. 1 g) and allow the tissue to equilibrate for 60-90 minutes. During this period, replace the bath solution every 15 minutes.
-
-
Induction of Stable Contractions:
-
After equilibration, induce sustained, rhythmic contractions by adding a submaximal concentration of oxytocin (e.g., 1-10 nM) to the bath. Allow the contractions to stabilize for at least 30 minutes.
-
-
Atosiban Administration:
-
Once a stable contractile response to oxytocin is achieved, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue response to reach a steady state at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously throughout the experiment.
-
Measure the amplitude, frequency, and area under the curve (AUC) of contractions during the baseline (oxytocin alone) and after the addition of each concentration of Atosiban.
-
Express the contractile activity at each Atosiban concentration as a percentage of the baseline oxytocin-induced activity.
-
Plot a concentration-response curve and calculate the IC₅₀ value (the concentration of Atosiban that produces 50% inhibition of the oxytocin-induced response).
-
Conclusion
This compound is a cornerstone agent for the in vivo and ex vivo study of uterine contractility and preterm labor. Its specific mechanism of action makes it an excellent tool for validating animal models and for serving as a benchmark comparator in the development of new tocolytic drugs. The detailed protocols and quantitative data provided herein offer a comprehensive resource for researchers aiming to conduct rigorous and reproducible preclinical studies in this critical area of reproductive health.
References
- 1. Effect of an oxytocin receptor antagonist (atosiban) on uterine electrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Drug discovery strategies for the identification of novel regulators of uterine contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of benzoylecgonine, oxytocin, ritodrine and atosiban on the contractility of myometrium. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Atosiban Acetate for Bladder and Prostate Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban Acetate, a synthetic peptide analogue of oxytocin, serves as a potent and selective antagonist for the oxytocin receptor (OXTR).[1][2] This competitive antagonism inhibits the downstream signaling cascade responsible for smooth muscle contractions.[1][3] The upregulation of OXTR has been implicated in the pathophysiology of lower urinary tract symptoms (LUTS), including overactive bladder (OAB) and benign prostatic hyperplasia (BPH), making this compound a valuable tool for investigating the role of the oxytocinergic system in bladder and prostate contractility.[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in such studies.
Mechanism of Action
Oxytocin binding to its G-protein coupled receptor (OXTR) on bladder and prostate smooth muscle cells activates the phospholipase C (PLC) pathway. This leads to the production of inositol triphosphate (IP₃), which subsequently triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum.[1] The resulting increase in cytosolic Ca²⁺ concentration is a key event in the initiation of smooth muscle contraction. This compound acts by competitively blocking the oxytocin binding site on the OXTR, thereby preventing this signaling cascade and subsequent muscle contraction.[1][3]
Data Presentation: Effects of this compound on Bladder and Prostate Contractions
The following tables summarize the quantitative effects of this compound on spontaneous and oxytocin-induced contractions in bladder and prostate tissues from various preclinical models.
Table 1: Effect of this compound on Spontaneous Bladder Contractions in Rats
| Animal Model | Atosiban Conc. | Effect on Contraction Frequency | Significance (p-value) |
| Obese Rats | 1 µM | Significant Reduction | < 0.0001[1][5] |
| Obese Rats | 10 µM | Significant Reduction | Not specified |
| Non-obese Rats | 1 µM | Significant Reduction | < 0.01[1][5] |
| Non-obese Rats | 10 µM | Significant Reduction | Not specified |
| Older Rats (7-9 months) | 10 µM | Significant Reduction | < 0.01[6] |
| Young Rats (7-8 weeks) | 10 µM | No Significant Reduction | Not specified[6] |
Table 2: Effect of this compound on Spontaneous Prostate Contractions in Rats
| Animal Model | Atosiban Conc. | Effect on Contraction Frequency | Significance (p-value) |
| Obese Rats | 1 µM | Significant Reduction | < 0.01[5][7] |
| Non-obese Rats | 1 µM | Significant Reduction | < 0.0001[5][7] |
| Young Rats (10-12 weeks) | 1 µM | Significant Reduction | < 0.0001[8][9] |
| Older Rats (7-9 months) | 1 µM | No Significant Reduction | Not specified[8][9] |
Table 3: Effect of this compound on Oxytocin-Induced Bladder Contractions in Rats
| Animal Model | Atosiban Conc. | Effect on Contraction (AUC) | Significance (p-value) |
| Obese Rats | 10 µM | Significant Reduction | < 0.05[4][10][11] |
| Non-obese Rats | 10 µM | No Significant Effect | Not specified[4][10][11] |
| Young Rats (7-8 weeks) | 10 µM | Significant Reduction | < 0.05[6] |
| Older Rats (7-9 months) | 10 µM | Significant Reduction | < 0.01[6] |
Experimental Protocols
The following protocols are based on established methodologies for studying the effects of this compound on bladder and prostate tissue contractility in an in vitro organ bath setup.[1][4][5]
Protocol 1: Preparation of Bladder and Prostate Tissue Strips
-
Tissue Dissection: Euthanize the animal model (e.g., rat) according to institutionally approved ethical guidelines. Surgically remove the bladder and ventral lobe of the prostate.
-
Cleaning: Place the tissues in cold, oxygenated Krebs-Henseleit solution (see composition below). Carefully remove any adhering connective and fatty tissues.
-
Strip Preparation: Cut the bladder into longitudinal strips. For the prostate, dissect strips from the ventral lobe. Ensure the strips are of a consistent size and mass for comparability.
Protocol 2: In Vitro Organ Bath Assay
-
Organ Bath Setup:
-
Fill the organ bath chambers with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Krebs-Henseleit Solution Composition (mM): NaCl 118.1, KCl 4.69, KH₂PO₄ 1.2, NaHCO₃ 25.0, D(+)glucose 11.7, MgSO₄·7H₂O 1.1, CaCl₂ 2.50.[1]
-
-
Tissue Mounting: Mount the prepared tissue strips in the organ bath chambers under a tension of 0.5–1 g.[1]
-
Equilibration: Allow the tissues to equilibrate for 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.[1]
-
Viability Test: Assess tissue viability by inducing a contraction with 20 mM potassium chloride (KCl). Tissues that do not show a robust contraction should be excluded.[1][10]
-
Recording Spontaneous Contractions: After a washout period and return to baseline, record spontaneous contractile activity for a defined period.
-
Atosiban Incubation (for antagonism studies): For studies investigating the inhibitory effects of Atosiban, pre-incubate the tissues with the desired concentration of this compound (e.g., 1 µM or 10 µM) for a specified duration before adding an agonist.[1]
-
Oxytocin-Induced Contractions: To study the effect on agonist-induced contractions, add cumulative concentrations of oxytocin (e.g., 1 nM to 100 µM) to the organ bath in a stepwise manner, allowing the response to stabilize at each concentration.[1]
-
Data Acquisition and Analysis: Record contractile activity using a suitable data acquisition system. Analyze parameters such as the frequency, amplitude, and area under the curve (AUC) of contractions. Normalize responses to the initial KCl-induced contraction.[1][10]
Considerations and Limitations
-
Species Differences: The effects of this compound may vary between species. For instance, some studies have shown that oxytocin does not induce significant contractions in human detrusor muscle strips in vitro, and consequently, Atosiban shows no effect.[12][13] Researchers should consider these potential discrepancies when translating findings from animal models to humans.
-
Age and Disease State: The expression of OXTR and the responsiveness to Atosiban can be influenced by age and disease states such as obesity.[4] It is crucial to use appropriate control groups in experimental designs.
-
Drug Concentrations: The concentrations of this compound should be carefully selected based on previous literature and dose-response studies to ensure receptor-specific effects.[1]
Conclusion
This compound is a critical pharmacological tool for elucidating the role of the oxytocinergic system in the regulation of bladder and prostate smooth muscle contractility. The provided data and protocols offer a framework for researchers to design and execute robust experiments in this area. Careful consideration of the experimental model and conditions is essential for obtaining reliable and translatable results that can contribute to the development of novel therapeutics for LUTS, OAB, and BPH.[4][5]
References
- 1. Investigating the Pharmacological Impact of Atosiban, an Oxytocin Receptor Antagonist, on Bladder and Prostate Contractions Within OBESE and Non-Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Investigating the Pharmacological Impact of Atosiban, an Oxytocin Receptor Antagonist, on Bladder and Prostate Contractions Within OBESE and Non-Obese Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Age-Dependent Effects of Oxytocin and Oxytocin Receptor Antagonists on Bladder Contractions: Implications for the Treatment of Overactive Bladder Syndrome [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Intravenous Administration of Atosiban Acetate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atosiban Acetate is a synthetic peptide analogue of oxytocin and a competitive antagonist of the oxytocin receptor. It is primarily utilized in a clinical setting to halt premature labor (tocolysis).[1][2] In preclinical research, intravenous (IV) administration of this compound is essential for studying its pharmacokinetics, pharmacodynamics, and efficacy in various animal models. These studies are crucial for understanding its mechanism of action and for the development of new therapeutic applications.
This document provides detailed application notes and protocols for the intravenous administration of this compound in preclinical studies, with a focus on rodent models.
Mechanism of Action
This compound functions by competitively blocking oxytocin receptors on the surface of myometrial cells.[1] This antagonism inhibits the oxytocin-induced cascade of intracellular events, which includes the release of inositol triphosphate (IP3), leading to a decrease in the release of stored intracellular calcium from the sarcoplasmic reticulum.[1] The subsequent reduction in cytosolic calcium concentration leads to the relaxation of uterine smooth muscle, thereby reducing the frequency and force of uterine contractions.
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: HPLC Method for Atosiban Acetate Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to HPLC method development for the quantification of Atosiban Acetate. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an HPLC method for this compound?
A1: A common starting point for this compound analysis is reversed-phase HPLC (RP-HPLC) using a C18 column. Typical mobile phases consist of an acidic aqueous buffer (e.g., phosphate buffer or water with trifluoroacetic acid) and an organic modifier like acetonitrile. Detection is generally performed at 220 nm.[1][2][3]
Q2: Why is the pH of the mobile phase critical for this compound analysis?
A2: The pH of the mobile phase is crucial as it affects the ionization state of this compound, a peptide. Controlling the pH, typically keeping it low (around 3.2), ensures consistent protonation of the molecule, leading to better peak shape and reproducible retention times.[2][3]
Q3: What are the key validation parameters to consider for an this compound HPLC method?
A3: Key validation parameters, in accordance with ICH guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2]
Q4: How can I analyze this compound and its related substances in a single run?
A4: A gradient elution method is typically required to separate this compound from its impurities and degradation products. This involves changing the proportion of the organic solvent in the mobile phase over time to elute compounds with different polarities.[3][4]
Q5: What is a forced degradation study and why is it important for this compound?
A5: A forced degradation study exposes the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to produce degradation products. This study is essential to develop a stability-indicating HPLC method that can separate the intact drug from its degradants, ensuring accurate quantification in stability samples.
HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Experimental Protocols
Sample Preparation
-
Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., mobile phase A or a mixture of water and acetonitrile) to prepare a stock solution.
-
Further dilute the stock solution to create a series of calibration standards and quality control samples.
-
For pharmaceutical dosage forms, extract the drug product with the diluent to achieve a target concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes two established HPLC methods for this compound quantification.
| Parameter | Method 1 | Method 2 |
| Column | XTerra MS C18, 250 x 4.6 mm, 5 µm | Inertsil ODS-2, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.03M Potassium Dihydrogen Orthophosphate, pH 3.20 | Water/Acetonitrile/Methanol (77:14:9, v/v/v) with TFA, pH 3.2 |
| Mobile Phase B | Acetonitrile | Acetonitrile/Methanol (65:35, v/v) |
| Gradient | Gradient Program | Gradient Program |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm |
| Column Temp. | Ambient | 35 °C |
| Injection Vol. | 20 µL | Not Specified |
| Retention Time | ~11.3 min | Not Specified |
Source: Method 1[2][5], Method 2[3][6]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for replicate injections) |
| %RSD of Retention Time | ≤ 1.0% (for replicate injections) |
Method Validation Data
The following table provides an example of validation parameters for an this compound HPLC method.
| Parameter | Result |
| Linearity Range | 15-225 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 1.5 µg/mL |
| LOQ | 4.5 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Source:[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
Detailed Troubleshooting Steps
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH too high. 3. Column contamination or degradation. 4. Sample overload. | 1. Use a highly deactivated, end-capped column. 2. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) to suppress silanol activity. 3. Flush the column with a strong solvent or replace it if necessary. 4. Reduce the injection volume or sample concentration. |
| Ghost Peaks | 1. Contamination in the mobile phase, diluent, or HPLC system. 2. Carryover from previous injections. 3. Mobile phase degradation. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. 2. Implement a needle wash step and inject a blank after a high-concentration sample. 3. Prepare fresh mobile phase daily. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Pump malfunction. | 1. Ensure accurate mobile phase preparation and proper degassing. 2. Use a column thermostat to maintain a constant temperature. 3. Monitor system suitability and replace the column when performance declines. 4. Check pump seals and perform pump calibration. |
| Poor Resolution | 1. Inappropriate mobile phase strength or gradient. 2. Column inefficiency. 3. Extra-column band broadening. | 1. Optimize the gradient profile (e.g., shallower gradient). 2. Replace the column with a new one of the same type. 3. Minimize the length and diameter of tubing between the injector, column, and detector. |
| Baseline Noise or Drift | 1. Air bubbles in the detector. 2. Contaminated mobile phase. 3. Detector lamp aging. 4. Pump pulsation. | 1. Purge the pump and detector. 2. Use freshly prepared, high-purity mobile phase. 3. Replace the detector lamp. 4. Check pump check valves and seals. |
References
- 1. uhplcs.com [uhplcs.com]
- 2. jpsionline.com [jpsionline.com]
- 3. A novel HPLC method for analysis of atosiban and its five related substances in this compound injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101696959A - Acetic acid atosiban, and method for detecting content of preparation of acetic acid atosiban and relevant substances - Google Patents [patents.google.com]
- 5. [PDF] ESTIMATION OF this compound IN PARENTERALS BY RP - HPLC | Semantic Scholar [semanticscholar.org]
- 6. ovid.com [ovid.com]
Atosiban Acetate Efficacy in Cell-Based Models: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Atosiban Acetate in cell-based models, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure robust and reliable experimental outcomes.
I. General Information & Drug Handling
This section provides essential information on the properties and proper handling of this compound for in vitro studies.
Frequently Asked Questions (FAQs):
-
What is the mechanism of action of this compound? this compound is a synthetic nonapeptide that acts as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). It functions by blocking the binding of oxytocin to its receptor, thereby inhibiting the canonical Gαq/11 signaling pathway. This pathway, upon activation by oxytocin, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and a rise in intracellular calcium levels, ultimately resulting in smooth muscle contraction.
Interestingly, Atosiban has also been shown to act as a biased agonist. While it antagonizes the Gαq pathway, it can activate Gαi signaling pathways. This can lead to downstream effects such as the activation of the mitogen-activated protein kinase (MAPK) pathway and transcription factors like NF-κB.
-
What are the recommended solvent and storage conditions for this compound? this compound powder is typically stable for years when stored at -20°C. For short-term storage (days to weeks), it can be kept at 4°C. Once dissolved, it is recommended to store solutions at -80°C for up to three months or at -20°C for up to two weeks.[1] To prepare a stock solution, Dimethyl sulfoxide (DMSO) is a suitable solvent.[2] For cell-based assays, further dilution into aqueous buffers or cell culture media is necessary. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Is this compound stable in cell culture media? Peptides like Atosiban can be susceptible to degradation by proteases present in serum-containing cell culture media. It is advisable to minimize the duration of incubation in serum-containing media or to conduct experiments in serum-free conditions if possible. The stability of this compound in your specific cell culture medium and conditions should be empirically determined if long incubation times are required.
II. Cell Line Selection and Preparation
The choice of cell line is critical for the successful implementation of this compound in your experiments.
Frequently Asked Questions (FAQs):
-
Which cell lines are suitable for studying this compound's effects? The primary requirement for a suitable cell line is the expression of the oxytocin receptor (OTR). Commonly used cell lines include:
-
CHO-K1 (Chinese Hamster Ovary): These cells do not endogenously express OTR but are readily transfectable, making them an excellent model for stably or transiently expressing the human OTR.[3][4][5][6] This allows for a clean system to study receptor-specific effects.
-
HEK293 (Human Embryonic Kidney): Similar to CHO-K1 cells, HEK293 cells are easily transfected and are widely used for studying GPCR signaling.[7][8][9] They provide a robust platform for expressing the OTR and assessing downstream signaling events.
-
DU145 (Human Prostate Carcinoma): This cell line endogenously expresses the oxytocin receptor and has been used to study Atosiban's effects on cell growth and migration.[10][11][12][13][14]
-
Primary Human Myometrial Cells: For studies directly relevant to uterine physiology, primary cells isolated from myometrial tissue are the gold standard, though they are more challenging to culture and maintain.
-
-
How can I confirm oxytocin receptor expression in my chosen cell line? OTR expression can be verified at both the mRNA and protein levels using techniques such as:
-
RT-qPCR: To quantify OTR mRNA levels.
-
Western Blot: To detect the OTR protein.
-
Immunocytochemistry/Immunofluorescence: To visualize OTR protein expression and localization within the cells.
-
Radioligand Binding Assays: Using a labeled OTR ligand to quantify receptor density.
-
III. Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common cell-based assays used to evaluate the efficacy of this compound.
A. Calcium Flux Assays
Calcium flux assays are fundamental for assessing the antagonistic effect of Atosiban on the Gαq pathway.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to oxytocin (agonist) | 1. Low or no OTR expression in cells.2. Inactive oxytocin.3. Suboptimal assay conditions (e.g., dye loading, temperature).4. Incorrect buffer composition. | 1. Verify OTR expression using RT-qPCR or Western blot.2. Use a fresh, validated stock of oxytocin.3. Optimize dye loading time and temperature. Ensure the assay is performed at the optimal temperature for your cells (typically 37°C).4. Use a buffer containing physiological concentrations of calcium. |
| High background fluorescence | 1. Cell death or membrane damage leading to dye leakage.2. Autofluorescence of compounds or media components.3. Incomplete removal of extracellular dye. | 1. Check cell viability. Reduce dye loading time or concentration.2. Run a control with compounds and media without cells.3. Ensure proper washing steps after dye loading. |
| Atosiban does not inhibit oxytocin-induced calcium flux | 1. Atosiban concentration is too low.2. Inactive Atosiban.3. Insufficient pre-incubation time with Atosiban. | 1. Perform a dose-response curve for Atosiban to determine the optimal inhibitory concentration.2. Use a fresh, validated stock of Atosiban.3. Optimize the pre-incubation time with Atosiban before adding oxytocin. A pre-incubation of 15-30 minutes is a good starting point. |
| Variability between wells | 1. Uneven cell seeding.2. Inconsistent dye loading.3. Pipetting errors. | 1. Ensure a single-cell suspension and even distribution when seeding plates.2. Automate dye loading if possible, or be meticulous with manual loading.3. Use calibrated pipettes and proper pipetting techniques. |
B. cAMP Assays
cAMP assays are used to investigate the biased agonist activity of Atosiban on the Gαi pathway.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low forskolin-induced cAMP production | 1. Low adenylyl cyclase activity in the cell line.2. Inactive forskolin.3. Suboptimal cell density. | 1. Choose a cell line known to have robust adenylyl cyclase activity.2. Use a fresh, validated stock of forskolin.3. Optimize cell number per well. |
| High basal cAMP levels | 1. Constitutive activity of the receptor or adenylyl cyclase.2. Presence of phosphodiesterase (PDE) inhibitors in the assay buffer. | 1. This may be inherent to the cell line. Ensure a sufficient assay window to detect inhibition.2. IBMX or other PDE inhibitors are often included to amplify the signal; however, if the basal is too high, consider reducing their concentration. |
| Atosiban does not inhibit forskolin-induced cAMP production | 1. Atosiban concentration is too low.2. The OTR in your cell line does not couple to Gαi.3. Insufficient pre-incubation time with Atosiban. | 1. Perform a dose-response curve for Atosiban.2. Confirm Gαi coupling using a known Gαi-coupled receptor agonist as a positive control or by assessing downstream Gαi signaling pathways (e.g., ERK phosphorylation).3. Optimize the pre-incubation time with Atosiban before adding forskolin. |
| High well-to-well variability | 1. Uneven cell seeding.2. Inconsistent reagent addition.3. Cell lysis issues. | 1. Ensure uniform cell plating.2. Use precise pipetting techniques or automation.3. Ensure complete and uniform cell lysis according to the assay kit protocol. |
C. Competitive Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of Atosiban for the oxytocin receptor.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low total binding of the radioligand | 1. Low receptor expression.2. Degraded radioligand.3. Insufficient incubation time to reach equilibrium. | 1. Use a cell line with higher receptor expression or increase the amount of cell membrane preparation used.2. Use a fresh batch of radioligand.3. Determine the time to reach equilibrium by performing a time-course experiment. |
| High non-specific binding | 1. Radioligand is "sticky" and binds to non-receptor components.2. Inappropriate blocking agent or buffer composition.3. Insufficient washing. | 1. Try a different radioligand if available. Include a high concentration of a non-labeled ligand to define non-specific binding.2. Optimize the concentration of blocking agents like BSA. Ensure the buffer has the correct pH and ionic strength.3. Increase the number and volume of washes. |
| Atosiban does not displace the radioligand | 1. Atosiban concentration is too low.2. Inactive Atosiban.3. The radioligand has a much higher affinity than Atosiban. | 1. Perform a wide concentration range of Atosiban.2. Use a fresh, validated stock of Atosiban.3. This can be a limitation of the assay. Ensure the radioligand concentration is appropriate (ideally at or below its Kd). |
| Inconsistent results between experiments | 1. Variability in cell membrane preparations.2. Inconsistent incubation times or temperatures.3. Pipetting inaccuracies. | 1. Prepare a large batch of cell membranes and store aliquots at -80°C for consistency.2. Strictly adhere to the established incubation parameters.3. Calibrate pipettes regularly. |
IV. Experimental Protocols & Data Presentation
A. Quantitative Data Summary
The following table summarizes typical quantitative data for this compound in various cell-based assays. Note that these values can vary depending on the specific cell line, experimental conditions, and assay format.
| Parameter | Cell Line | Assay Type | Reported Value | Reference |
| IC50 (vs. Oxytocin) | Human Myometrial Cells | Calcium Flux | ~5 nM | [15] |
| IC50 (vs. Oxytocin) | Human Myometrial Strips | Contraction Assay | Dose-dependent inhibition starting at 1 µg/mL | [16][17] |
| Ki (vs. [3H]Oxytocin) | HEK293-OTR | Radioligand Binding | ~10 nM | [18] |
| Effect on Cell Growth | DU145 | Cell Proliferation Assay | Inhibition of cell growth | [19] |
| Effect on ERK1/2 Phosphorylation | Human Amnion Cells | Western Blot | Activation | [2] |
| Effect on NF-κB Activation | Human Amnion Cells | Western Blot | Activation | [2] |
B. Key Experimental Protocols
This protocol provides a general framework for measuring changes in intracellular calcium in response to OTR activation and inhibition.
-
Cell Seeding: Seed cells expressing the oxytocin receptor into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Compound Addition (Antagonist): Add this compound at various concentrations to the appropriate wells. Incubate for 15-30 minutes at room temperature, protected from light.
-
Agonist Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Record baseline fluorescence for 10-20 seconds. Inject oxytocin at a final concentration that elicits a submaximal response (e.g., EC80) and continue recording the fluorescence signal for 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the response for each well (e.g., peak fluorescence minus baseline) and plot the data as a percentage of the oxytocin response versus the concentration of Atosiban to determine the IC50 value.
This protocol outlines the steps to measure the inhibition of adenylyl cyclase activity, indicative of Gαi activation.
-
Cell Seeding: Seed cells expressing the OTR into a 96-well or 384-well plate and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Add forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) at a concentration that produces a submaximal cAMP response. Incubate for a further 15-30 minutes.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of the forskolin-induced cAMP response versus the concentration of Atosiban to determine its IC50.
This protocol describes how to determine the affinity of Atosiban for the OTR.
-
Membrane Preparation: Harvest cells expressing the OTR and prepare a crude membrane fraction by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
This compound at a range of concentrations.
-
A fixed concentration of a radiolabeled OTR antagonist (e.g., [3H]-vasopressin or a labeled specific OTR antagonist) at a concentration at or below its Kd.
-
Cell membrane preparation.
-
For determining non-specific binding, add a high concentration of a non-labeled OTR ligand to a set of wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined experimentally).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding versus the concentration of Atosiban. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
V. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Atosiban's dual effect on OTR signaling.
B. Experimental Workflows
The following diagrams outline the general workflows for the key experimental assays.
Caption: Workflow for a calcium flux assay.
Caption: Workflow for a Gαi-coupled cAMP assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medkoo.com [medkoo.com]
- 2. Analysis of Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human OXTR Stable Cell Line-CHO-K1 - Creative Bioarray [acroscell.creative-bioarray.com]
- 4. genscript.com [genscript.com]
- 5. Genomic and non-genomic mechanisms of oxytocin receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line CHO-K1/OXTR (CVCL_H491) [cellosaurus.org]
- 7. Characterization of the human oxytocin receptor stably expressed in 293 human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of oxytocin/oxytocin receptor interplay in human prostate gland and carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Oxytocin Induces Migration of Prostate Cancer Cells: Involvement of Gi Coupled Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Atosiban Acetate side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atosiban Acetate in animal studies. The information is designed to help mitigate common side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin receptors.[1][2][3] By blocking oxytocin receptors in the myometrium, it inhibits the release of inositol trisphosphate and subsequent increase in intracellular calcium, leading to uterine quiescence.[3][4] |
| What are the most common side effects of this compound observed in animal studies? | Based on clinical observations and preclinical data, the most commonly reported side effects include injection site reactions (such as redness, swelling, or pain), and less frequently, mild and transient cardiovascular effects like tachycardia or hypotension.[5][6] In studies with pregnant rats, impaired milk let-down has been observed, leading to poor neonatal survival.[4] |
| Is this compound known to have significant cardiovascular side effects in animals? | Generally, this compound has a favorable cardiovascular safety profile compared to other tocolytic agents like beta-agonists.[7][8] Studies in rats and monkeys have shown minimal to no central hemodynamic effects.[3] However, one study reported elevated cardiac oxidative stress in newborn rats from mothers treated with Atosiban, suggesting caution and monitoring in neonatal studies.[1] |
| Can this compound be administered subcutaneously in animal studies? | Yes, subcutaneous administration has been used in animal studies, such as in rats.[4][9] However, this route may be associated with injection site reactions. |
Troubleshooting Guides
Issue 1: Injection Site Reactions
Problem: The animal is exhibiting signs of pain, redness, swelling, or inflammation at the subcutaneous injection site.
Potential Causes:
-
High concentration or inappropriate formulation of this compound.
-
Improper injection technique.
-
Contamination of the injection site or substance.
-
The animal has a sensitivity to the vehicle or this compound itself.
Mitigation and Troubleshooting Steps:
-
Review Injection Technique:
-
Ensure proper restraint of the animal to prevent movement during injection.
-
Use a new, sterile needle of an appropriate gauge for each injection.
-
For subcutaneous injections in rodents, use the "tented" skin technique to lift the skin away from the underlying muscle.
-
Rotate injection sites to prevent repeated irritation in the same area.[6]
-
-
Optimize Formulation (if possible):
-
Vehicle Selection: If not constrained by the experimental design, consider using a more biocompatible vehicle. While specific data for Atosiban is limited, vehicles with a neutral pH and isotonic properties are generally better tolerated.
-
Concentration: Use the lowest effective concentration to minimize local irritation.
-
Temperature: Allow refrigerated solutions to warm to room temperature before injection to reduce discomfort.
-
-
Monitor and Document:
-
Observe animals for at least 30 minutes post-injection for any immediate adverse reactions.
-
Systematically score and document the severity of injection site reactions (e.g., using a 0-4 scale for redness, swelling, and necrosis) at regular intervals (e.g., 24, 48, and 72 hours post-injection).
-
Experimental Protocol: Assessment of Injection Site Reactions
This protocol provides a framework for systematically evaluating and mitigating injection site reactions.
-
Animal Model: Select the appropriate species and strain for the study (e.g., Sprague-Dawley rats).
-
Groups:
-
Group A: Control (vehicle only)
-
Group B: this compound in standard vehicle
-
Group C: this compound in alternative vehicle (if applicable)
-
-
Procedure:
-
Acclimatize animals to handling and the injection procedure.
-
Administer a single subcutaneous injection of the assigned substance.
-
Observe and score the injection site at 1, 6, 24, 48, and 72 hours post-injection.
-
-
Scoring System:
| Score | Redness (Erythema) | Swelling (Edema) |
| 0 | No visible redness | No palpable swelling |
| 1 | Faint, barely perceptible redness | Slight, localized swelling |
| 2 | Moderate redness | Moderate swelling, clearly defined |
| 3 | Severe redness | Significant swelling, extending beyond the injection site |
| 4 | Ulceration or necrosis | Severe and extensive swelling |
Issue 2: Poor Neonatal Survival
Problem: In studies involving pregnant animals, there is a high rate of mortality in the pups after birth.
Potential Cause:
-
This compound can impair milk let-down in the dam due to its oxytocin receptor antagonism, leading to neonatal starvation and dehydration.[4]
Mitigation and Troubleshooting Steps:
-
Cross-fostering: This is the most effective mitigation strategy. Pups born to Atosiban-treated dams should be transferred to a lactating control dam.[2][4][10]
Experimental Protocol: Cross-Fostering in Rats
This protocol details the steps to mitigate poor neonatal survival due to lactation failure in Atosiban-treated dams.
-
Preparation:
-
Time-mate female rats so that the Atosiban-treated and control dams give birth within a 24-48 hour window.[3]
-
Prepare clean cages for the fostering process.
-
-
Procedure (within hours of birth):
-
Carefully remove the dam from her home cage and place her temporarily in a separate clean cage.
-
Gently handle the pups. If necessary, clean them with a damp, warm cloth.
-
Exchange the litters between the Atosiban-treated and control dams. Aim to keep the litter sizes similar.
-
Return the dams to their original cages, which now contain the fostered pups.
-
-
Monitoring:
-
Observe the foster dams for acceptance of the new litter. Signs of rejection include pup scattering or cannibalism.
-
Monitor the weight gain and overall health of the pups daily for the first week.
-
Issue 3: Cardiovascular Instability
Problem: The animal exhibits unexpected changes in heart rate or blood pressure during or after this compound administration.
Potential Causes:
-
While less common, Atosiban can have mild cardiovascular effects.[6]
-
Stress from handling and injection can induce physiological changes.
-
In neonatal animals, there may be an increased risk of cardiac oxidative stress.[1]
Mitigation and Troubleshooting Steps:
-
Acclimatization:
-
Properly acclimatize animals to the laboratory environment and handling procedures to minimize stress-induced cardiovascular changes.
-
-
Cardiovascular Monitoring:
-
For studies where cardiovascular effects are a concern, especially in neonatal or sensitive animal models, implement a monitoring protocol.
-
Experimental Protocol: Cardiovascular Monitoring in Anesthetized Rats
This protocol provides a basic framework for monitoring cardiovascular parameters.
-
Anesthesia:
-
Anesthetize the rat using an appropriate agent (e.g., isoflurane).[11]
-
-
Instrumentation:
-
For blood pressure monitoring, cannulate the femoral or carotid artery.[11]
-
For heart rate monitoring, use ECG electrodes placed subcutaneously.
-
-
Data Acquisition:
-
Connect the arterial cannula and ECG leads to a data acquisition system to record continuous blood pressure and heart rate.
-
-
Procedure:
-
Establish a stable baseline reading for at least 30 minutes before administering this compound.
-
Administer the drug and continue to monitor cardiovascular parameters for the duration of the experiment.
-
Quantitative Data Summary
While specific quantitative data on the mitigation of Atosiban side effects is limited, the following table summarizes relevant findings from animal studies.
| Parameter | Species | Atosiban Dose | Observation | Mitigation Strategy | Reference |
| Neonatal Survival | Rat | 300 mg/kg/day (SC) | Poor survival and weight gain in pups reared by treated mothers. | Cross-fostering to control dams resulted in normal survival and weight gain. | [4] |
| Hemodynamics | Rat (isolated heart) | 300-1200 µ g/min | No significant difference in heart rate, left ventricular systolic pressure, or contractility compared to control. | Not applicable, as no adverse effect was observed. | [3] |
| Neonatal Cardiac Health | Rat | 6 mg/kg/day (IP) | Increased oxidative stress in the heart tissue of newborn rats. | Further research is needed to identify specific mitigation strategies for this effect. | [1] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in myometrial cells.
Experimental Workflow for Cross-Fostering
Caption: Workflow for a cross-fostering experiment in rats.
Logical Flow for Troubleshooting Injection Site Reactions
Caption: Decision-making flowchart for addressing injection site reactions.
References
- 1. Elevated cardiac oxidative stress in newborn rats from mothers treated with atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross fostering [norecopa.no]
- 3. research.ucdavis.edu [research.ucdavis.edu]
- 4. Evaluation of the maternal and neonatal effects of the oxytocin antagonist, atosiban, in a cross-fostering study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Drug Delivery in Rats via Subcutaneous Injection: Case Study of Pharmacokinetic Modeling of Suspension Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction does Count: A Cross-Fostering Study on Transgenerational Effects of Pre-reproductive Maternal Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Validation & Comparative
Atosiban Acetate vs. Nifedipine: A Comparative Guide for Tocolysis in Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of atosiban acetate and nifedipine, two commonly used tocolytic agents in research models of preterm labor. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies of key studies to aid in the selection and application of these compounds in a research setting.
Mechanism of Action
This compound: A synthetic peptide analog of oxytocin, atosiban acts as a competitive antagonist at the oxytocin receptor (OTR) on myometrial cells.[1][2] By blocking the binding of oxytocin, atosiban inhibits the Gq protein/phospholipase C (PLC)/inositol trisphosphate (IP3) signaling cascade.[3] This, in turn, prevents the release of calcium from the sarcoplasmic reticulum and reduces the influx of extracellular calcium, leading to myometrial relaxation and the cessation of uterine contractions.[3][4]
Nifedipine: A dihydropyridine calcium channel blocker, nifedipine primarily targets L-type voltage-gated calcium channels in the myometrial cell membrane.[5][6] By blocking these channels, nifedipine inhibits the influx of extracellular calcium, a critical step for the activation of calmodulin and myosin light-chain kinase, which are essential for uterine muscle contraction.[7]
Signaling Pathway Diagrams
The distinct mechanisms of action of atosiban and nifedipine are visualized in the following signaling pathway diagrams.
Comparative Efficacy in Research Models
The following tables summarize quantitative data from key comparative studies on the tocolytic efficacy of atosiban and nifedipine.
Table 1: Tocolytic Efficacy in Clinical Trials
| Outcome | Atosiban | Nifedipine | Study |
| Pregnancy Prolongation > 48 hours | |||
| Undelivered without alternate tocolytic (%) | 68.6 | 52.0 | Salim et al. (2012)[8] |
| Effective Tocolysis (%) | 82.5 | 75.0 | Kashanian et al. (2005)[9] |
| Pregnancy Prolongation > 7 days | |||
| Undelivered with or without rescue (%) | 78.6 | 89.3 | Salim et al. (2012)[8] |
| Effective Tocolysis (%) | 75.0 | 65.0 | Kashanian et al. (2005)[9] |
| Undelivered (%) | 68.3 | 64.7 | Saleh et al. (2013)[10] |
| Mean Gestational Age at Delivery (weeks) | 35.2 (±3.0) | 36.4 (±2.8) | Salim et al. (2012)[8] |
| Mean Pregnancy Prolongation (days) | 29.03 (±16.12) | 22.85 (±13.9) | Kashanian et al. (2005)[9] |
Table 2: Maternal Side Effects in Clinical Trials
| Side Effect | Atosiban (%) | Nifedipine (%) | Study |
| Any Side Effect | 17.5 | 40.0 | Kashanian et al. (2005)[9] |
| Flushing, Palpitation, Hypotension | - | Significantly Higher | Saleh et al. (2013)[10][11] |
| Headache, Hypotension, Tachycardia | Lower Incidence | Higher Incidence | A Comparative Study to Determine the Efficacy of Atosiban versus Nifedipine in Management of Preterm Labour[12] |
Experimental Protocols
Detailed methodologies from key comparative studies are provided below to facilitate the design of future research.
Clinical Trial Protocol: Salim et al. (2012)
-
Study Design: A randomized controlled trial involving pregnant women with preterm labor between 24 and 33 weeks and 6 days of gestation.[8]
-
Atosiban Administration: An initial intravenous bolus of 6.75 mg, followed by a 3-hour infusion of 300 mcg/min, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[13]
-
Nifedipine Administration: An initial oral dose of 20 mg, followed by 10-20 mg every 4-6 hours, with a maximum daily dose of 120 mg, for up to 48 hours.[8]
-
Primary Outcome: The proportion of women who did not deliver and did not require an alternative tocolytic agent within 48 hours.[8]
-
Secondary Outcomes: Gestational age at delivery and neonatal morbidity.[8]
In Vitro Myometrial Strip Contraction Assay Protocol
-
Tissue Source: Myometrial biopsies obtained from women undergoing elective cesarean sections at term.[14][15]
-
Preparation: Myometrial tissue is dissected into longitudinal strips (e.g., 2 x 2 x 10 mm) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, aerated with 95% O2 and 5% CO2.[14][16]
-
Contraction Induction: Spontaneous contractions are allowed to stabilize. For induced contractions, a uterotonic agent such as oxytocin (e.g., 10 nM) is added to the bath.[17]
-
Drug Application: Cumulative concentrations of atosiban or nifedipine are added to the organ bath to generate dose-response curves.[14][15]
-
Data Analysis: Changes in the frequency, amplitude, and duration of myometrial contractions are recorded and analyzed to determine the inhibitory effect of the compounds.[14][17]
Animal Model Protocol: Mouse Model of Preterm Birth
-
Model Induction: Preterm labor is induced in pregnant mice (e.g., on day 15 of gestation) by intraperitoneal injection of an inflammatory stimulus like lipopolysaccharide (LPS).[18]
-
Tocolytic Administration: Atosiban or nifedipine is administered to the pregnant mice at a predetermined time point after LPS injection.[18]
-
Outcome Measures: The primary outcome is the delay in the time to delivery. Secondary outcomes can include assessment of inflammatory markers in uterine tissue and pup survival.[18]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head comparison of atosiban and nifedipine in a preclinical research setting.
Conclusion
Both atosiban and nifedipine are effective tocolytics that operate through distinct molecular mechanisms. The choice between these agents in a research context will depend on the specific experimental question. Atosiban offers a more targeted approach by specifically antagonizing the oxytocin receptor, which may be advantageous for mechanistic studies of the oxytocin signaling pathway in parturition. Nifedipine, a broader inhibitor of myometrial contractility, may be more suitable for studies where a potent and general suppression of uterine activity is desired. The provided data and protocols offer a foundation for the rational design of future investigations into the comparative pharmacology of these important tocolytic agents.
References
- 1. Receptors for and myometrial responses to oxytocin and vasopressin in preterm and term human pregnancy: effects of the oxytocin antagonist atosiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual effect of nifedipine on pregnant human myometrium contractility: Implication of TRPC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual effect of nifedipine on pregnant human myometrium contractility: Implication of TRPC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nifedipine compared with atosiban for treating preterm labor: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atosiban and nifedipin for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atosiban and nifedipine in the suppression of pre-term labour: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atosiban and nifedipine in acute tocolysis: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. iijls.com [iijls.com]
- 14. Effects of oxytocin receptor antagonist atosiban on pregnant myometrium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The relaxant effect of nifedipine in human uterine smooth muscle and the BK(Ca) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of the tocolytic nifedipine in preclinical primary models of preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban vs. Terbutaline: A Comparative Review of Preclinical Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Atosiban and Terbutaline, focusing on data derived from animal studies. As an oxytocin receptor antagonist, Atosiban offers a targeted mechanism for tocolysis, whereas Terbutaline, a beta-2 adrenergic agonist, has a broader systemic impact. Understanding their distinct preclinical safety profiles is crucial for informed drug development and selection in the context of preterm labor management.
Comparative Summary of Side Effects in Animal Models
The following tables summarize the key quantitative findings from various animal studies, highlighting the cardiovascular and metabolic side effects observed with Terbutaline and the comparatively minimal effects seen with Atosiban.
Cardiovascular Side Effects
| Drug | Animal Model | Key Cardiovascular Findings |
| Terbutaline | Pregnant Ewes[1][2] | - Maternal tachycardia and hypotension observed.[1]- Significant increases in maternal heart rate, pulse pressure, and systolic blood pressure at higher infusion rates.[2]- Fetal heart rate and blood pressure remained unchanged.[1] |
| Pregnant Baboons[3] | - Mild maternal tachycardia was observed.- Maternal and fetal blood pressure were unaffected.[3] | |
| Fetal Guinea Pigs[4] | - Fetuses exposed to Terbutaline showed a higher mean heart rate (p < 0.01) and a trend toward higher left ventricular systolic pressure.[4] | |
| Atosiban | Pregnant Sheep[5] | - No significant changes in maternal or fetal blood pressure and heart rate.[5] |
| Pregnant Rhesus Monkeys[6] | - No effect on maternal heart rate or blood pressure.[6] | |
| Isolated Rat Hearts[7] | - No significant differences in heart rate, left ventricular systolic pressure, or contractility compared to controls.[7] |
Metabolic Side Effects
| Drug | Animal Model | Key Metabolic Findings |
| Terbutaline | Pregnant Ewes[1] | - Caused maternal and fetal metabolic acidosis, lactic acidemia, and hyperglycemia.[1] |
| Pregnant Baboons[3] | - Both maternal and fetal blood glucose increased during infusion.[3]- Maternal and fetal acid-base states were unaffected.[3] | |
| Atosiban | Pregnant Sheep[5] | - No significant changes in maternal or fetal arterial blood gases.[5] |
Signaling Pathways and Mechanism of Action
The distinct side effect profiles of Atosiban and Terbutaline are a direct consequence of their different mechanisms of action. Terbutaline's systemic effects stem from its activation of beta-2 adrenergic receptors throughout the body, while Atosiban's action is more localized to the oxytocin receptors in the uterus.
References
- 1. Terbutaline-induced changes in ovine, fetal and maternal hemodynamics, and fetal electroencephalogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of terbutaline on cardiovascular state and uterine blood flow in pregnant ewes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of terbutaline on the pregnant baboon and fetus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of terbutaline sulfate on fetal cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maternal and fetal cardiovascular effects and placental transfer of the oxytocin antagonist atosiban in late-gestation pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxytocin antagonist atosiban prevents androstenedione-induced myometrial contractions in the chronically instrumented, pregnant rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central hemodynamic effects of an oxytocin receptor antagonist (atosiban) in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban vs. Ritodrine: A Head-to-Head Comparison of Tocolytic Effects for Researchers
In the management of preterm labor, the choice of a tocolytic agent is critical for delaying delivery and improving neonatal outcomes. This guide provides a detailed, data-driven comparison of two commonly used tocolytics: Atosiban, an oxytocin receptor antagonist, and Ritodrine, a beta-adrenergic agonist. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective mechanisms, efficacy, and safety profiles.
Atosiban: A Targeted Approach to Tocolysis
Atosiban is a synthetic peptide that acts as a competitive antagonist of the human oxytocin receptor.[1] By blocking the binding of oxytocin to its receptors on the myometrium, Atosiban inhibits the downstream signaling cascade that leads to uterine contractions.[1] Specifically, it prevents the oxytocin-induced increase in inositol triphosphate (IP3), which in turn blocks the release of calcium from the sarcoplasmic reticulum and the influx of calcium through voltage-gated channels. This reduction in intracellular calcium concentration leads to myometrial relaxation and the cessation of contractions.
Ritodrine: A Beta-Adrenergic Agonist
Ritodrine hydrochloride is a beta-2 adrenergic receptor agonist. Its tocolytic effect is achieved by stimulating the beta-2 adrenergic receptors on the myometrial cell membrane. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) through the activation of adenylyl cyclase.[2][3] Elevated cAMP levels then activate protein kinase A, which phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentration and the inhibition of uterine smooth muscle contractility.[3]
Comparative Efficacy in Delaying Preterm Labor
The primary goal of tocolytic therapy is to delay delivery to allow for the administration of corticosteroids for fetal lung maturation and, if necessary, transfer to a facility with a neonatal intensive care unit (NICU). The efficacy of Atosiban and Ritodrine in achieving this has been the subject of numerous clinical trials.
A multicenter, randomized, controlled trial demonstrated that Atosiban and Ritodrine have comparable efficacy in delaying delivery for 48 hours and 7 days.[4] In this study, 84.9% of women in the Atosiban group and 86.8% in the Ritodrine group had not delivered after 48 hours.[4] After 7 days, these figures were 73.0% and 76.0%, respectively, with no statistically significant difference between the two groups.[4] However, a Korean multicenter study found that while there was no significant difference at 48 hours, the tocolytic efficacy after 7 days was significantly better in the Atosiban group (60.3%) compared to the Ritodrine group (34.9%).[5] In multifetal pregnancies, one retrospective study concluded that Atosiban was more effective than Ritodrine in maintaining the pregnancy.[6]
| Efficacy Outcome | Atosiban | Ritodrine | Source(s) |
| Pregnancy Prolongation > 48 hours | 68.3% - 88.1% | 58.7% - 88.9% | [4][5][7] |
| Pregnancy Prolongation > 7 days | 60.3% - 79.7% | 34.9% - 77.6% | [4][5][7] |
Maternal and Fetal Safety Profiles
A significant differentiator between Atosiban and Ritodrine is their side effect profiles. Due to its targeted action on oxytocin receptors, Atosiban is associated with a much lower incidence of maternal side effects.[1] In contrast, the systemic effects of the beta-adrenergic agonist Ritodrine often lead to a range of cardiovascular and metabolic adverse events.
Multiple studies have consistently reported a substantially lower incidence of maternal cardiovascular side effects with Atosiban compared to Ritodrine.[4][5] In one major trial, the incidence of maternal cardiovascular side effects was 4.0% in the Atosiban group versus a striking 84.3% in the Ritodrine group.[4] Consequently, treatment termination due to adverse events is significantly more frequent with Ritodrine.[4][5] Fetal and neonatal outcomes are generally similar between the two treatments, with neonatal morbidity more closely linked to gestational age at delivery rather than the specific tocolytic used.[4]
| Maternal Side Effects | Atosiban (Incidence) | Ritodrine (Incidence) | Source(s) |
| Any Cardiovascular Side Effect | 4.0% - 7.9% | 70.8% - 84.3% | [4][5] |
| Tachycardia | 0% | 18.18% | [8] |
| Palpitations | Lower Incidence | Higher Incidence | [9] |
| Hypotension | Lower Incidence | Higher Incidence | [10] |
| Pulmonary Edema | Rare | Reported Cases | [11] |
| Treatment Discontinuation due to Adverse Events | 0% - 0.8% | 20.0% - 29.8% | [4][5] |
| Neonatal Outcomes | Atosiban | Ritodrine | Source(s) |
| Mean Birth Weight | Similar | Similar | [4][7] |
| Gestational Age at Delivery | Similar | Similar | [4][7] |
| NICU Admission Rate | Lower in singleton pregnancies | Higher in singleton pregnancies | [6] |
| Apgar Score < 7 | Lower proportion (not significant) | Higher proportion (not significant) | [6] |
| Neonatal Death | Less common | More common | [6] |
Experimental Protocols
To provide a framework for future research, a typical experimental design for a head-to-head comparison of Atosiban and Ritodrine is outlined below, based on protocols from published clinical trials.[4][5]
1. Study Population:
-
Pregnant women with a singleton or multiple gestation between 23 and 33 completed weeks of gestation.
-
Diagnosis of preterm labor with intact membranes, confirmed by regular uterine contractions (at least 4 in 20 minutes) and cervical changes (dilation of 1-3 cm and effacement of ≥50%).
2. Randomization and Blinding:
-
Patients are randomly assigned to receive either intravenous Atosiban or intravenous Ritodrine.
-
A double-blind or single-blind study design is employed to minimize bias.
3. Drug Administration:
-
Atosiban: An initial intravenous bolus of 6.75 mg, followed by a continuous infusion of 300 mcg/min for 3 hours, and then a maintenance infusion of 100 mcg/min for up to 48 hours.[4]
-
Ritodrine: Intravenous infusion initiated at a rate of 0.05-0.10 mg/min and titrated upwards every 15-20 minutes to a maximum of 0.35 mg/min, based on uterine activity and maternal tolerance, for up to 48 hours.[4]
4. Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of women who remain undelivered at 48 hours and 7 days after initiation of treatment without the need for an alternative tocolytic.
-
Safety Endpoints: Incidence and severity of maternal adverse events (cardiovascular, metabolic, etc.), fetal heart rate changes, and neonatal outcomes (gestational age at delivery, birth weight, Apgar scores, NICU admission, neonatal morbidity and mortality).
5. Statistical Analysis:
-
An intent-to-treat analysis is typically performed.
-
Statistical tests such as the Cochran-Mantel-Haenszel test or Chi-square test are used to compare proportions between the two groups.
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and study design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Atosiban's signaling pathway in myometrial cells.
Caption: Ritodrine's signaling pathway in myometrial cells.
Caption: Experimental workflow for a comparative clinical trial.
Conclusion
References
- 1. Atosiban for preterm labour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Association between ß2-adrenergic receptor gene polymorphisms and adverse events of ritodrine in the treatment of preterm labor: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in beta-adrenergic receptors under long-term application of ritodrine in pregnant-rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atosiban Combined with Ritodrine for Late Threatened Abortion or Threatened Premature Labor Patients with No Response to Ritodrine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrcog.org [ijrcog.org]
- 11. Ritodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Atosiban Acetate in Assisted Reproduction: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of Atosiban Acetate's efficacy and safety in assisted reproduction technology (ART). It compares Atosiban with alternative tocolytic agents, supported by experimental data, to inform clinical research and drug development.
Executive Summary
Atosiban, an oxytocin/vasopressin V1A receptor antagonist, is utilized in ART to improve implantation rates by reducing uterine contractions. Meta-analyses suggest that Atosiban is associated with a higher clinical pregnancy rate, particularly in patients with repeated implantation failure (RIF). While direct comparative meta-analyses in an ART setting are limited, this guide synthesizes available data on Atosiban and its alternatives—nifedipine, beta-adrenergic agonists, and progesterone—to provide a comparative overview of their mechanisms and clinical evidence.
This compound: Efficacy in ART
A systematic review and meta-analysis of randomized and non-randomized trials has shown that Atosiban appears to increase clinical pregnancy rates in women undergoing embryo transfer[1]. The pooled odds ratio (OR) for clinical pregnancy in randomized controlled trials was 1.47 (95% CI 1.18–1.82) and in non-randomized trials was 1.50 (95% CI 1.10–2.05)[1].
Another meta-analysis focusing on patients with repeated implantation failure (RIF) demonstrated that Atosiban was associated with a higher clinical pregnancy rate (Risk Ratio [RR] = 1.54, 95% CI: 1.365–1.735)[2]. This analysis also indicated improved rates for positive pregnancy tests, implantation, and live births in the RIF population[2].
Table 1: Meta-analysis of this compound vs. Placebo/No Treatment in Women with Repeated Implantation Failure (RIF) Undergoing IVF-ET
| Outcome | Atosiban Group | Control Group | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Positive Pregnancy Test Rate | 55.7% | 42.0% | 1.32 | 1.12 – 1.56 |
| Clinical Pregnancy Rate | - | - | 1.54 | 1.365 – 1.735 |
| Implantation Rate | - | - | 1.54 | 1.37 – 1.74 |
| Live Birth Rate | - | - | 1.58 | 1.18 – 2.11 |
| Miscarriage Rate | No Significant Difference | No Significant Difference | - | - |
| Multiple Pregnancy Rate | No Significant Difference | No Significant Difference | - | - |
| Ectopic Pregnancy Rate | No Significant Difference | No Significant Difference | - | - |
Data synthesized from a meta-analysis including two randomized controlled trials, one prospective cohort study, and four retrospective cohort studies[2].
Comparative Analysis of Tocolytic Agents in Reproductive Medicine
While direct meta-analyses comparing Atosiban to other tocolytics specifically for ART are scarce, data from studies on preterm labor provide insights into their relative efficacy and safety profiles. It is important to note that the patient populations and primary outcomes in these studies differ from the ART setting.
Table 2: Comparison of this compound and Alternative Tocolytic Agents
| Agent | Drug Class | Mechanism of Action | Efficacy in Preterm Labor (vs. other tocolytics) | Maternal Side Effects |
| This compound | Oxytocin/Vasopressin V1A Receptor Antagonist | Blocks oxytocin receptors, inhibiting uterine contractions. | Comparable efficacy to beta-agonists and nifedipine in delaying delivery[3][4]. | Fewer side effects compared to beta-agonists and nifedipine, particularly cardiovascular events[3][4]. |
| Nifedipine | Calcium Channel Blocker | Inhibits calcium influx into myometrial cells, leading to smooth muscle relaxation. | No significant difference in pregnancy prolongation compared to Atosiban[3]. | More maternal side effects reported than Atosiban[3]. |
| Beta-adrenergic Agonists (e.g., Ritodrine) | Beta-2 Adrenergic Receptor Agonist | Stimulates beta-2 adrenergic receptors, leading to myometrial relaxation. | Comparable efficacy to Atosiban in delaying delivery[4]. | Significantly more cardiovascular side effects compared to Atosiban[4][5]. |
| Progesterone | Hormone | Promotes uterine quiescence and reduces myometrial contractility. | Primarily used for luteal phase support in ART; its role as an acute tocolytic at the time of embryo transfer is less defined by comparative trials. | Generally well-tolerated. |
Experimental Protocols
This compound Administration for Embryo Transfer:
A common protocol involves an intravenous (IV) administration of Atosiban prior to embryo transfer. A typical regimen is an initial bolus of 6.75 mg, followed by a continuous infusion.
Workflow for Atosiban Administration in an IVF-ET Cycle
Caption: Workflow of Atosiban administration during an IVF-ET cycle.
Nifedipine Administration:
For uterine relaxation, a protocol might involve oral administration of 10-20 mg of nifedipine.
Beta-adrenergic Agonist (Ritodrine) Administration:
Ritodrine can be administered orally. One study protocol used 10 mg of ritodrine twice daily after oocyte retrieval for 10 days.
Progesterone Supplementation:
Progesterone is a standard component of luteal phase support in ART. It can be administered vaginally (as a gel, suppository, or tablet) or via intramuscular injection. Supplementation typically begins on the day of or the day after oocyte retrieval and may continue into the first trimester of pregnancy.
Signaling Pathways
Atosiban Signaling Pathway
Caption: Atosiban blocks the oxytocin receptor, preventing myometrial contraction.
Nifedipine Signaling Pathway
Caption: Nifedipine blocks L-type calcium channels, reducing intracellular calcium and inhibiting contraction.
Beta-adrenergic Agonist Signaling Pathway
Caption: Beta-agonists activate a signaling cascade leading to myometrial relaxation.
Progesterone Signaling Pathway
Caption: Progesterone promotes uterine quiescence through genomic actions.
Conclusion
This compound shows promise in improving pregnancy outcomes in ART, especially for patients with a history of repeated implantation failure. Its favorable side-effect profile compared to older tocolytics like beta-adrenergic agonists makes it an attractive option. However, the evidence for the efficacy of other tocolytics like nifedipine and beta-agonists in the specific context of ART is less robust. Progesterone remains a cornerstone of luteal phase support, contributing to uterine quiescence through different mechanisms. Further large-scale, direct comparative studies are needed to definitively establish the optimal tocolytic agent for improving success rates in assisted reproduction.
References
- 1. Atosiban improves the outcome of embryo transfer. A systematic review and meta-analysis of randomized and non-randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis [frontiersin.org]
- 3. Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of the oxytocin antagonist atosiban versus beta-adrenergic agonists in the treatment of preterm labour. The Worldwide Atosiban versus Beta-agonists Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pragmatic comparison of beta2-agonist side effects within the Worldwide Atosiban versus Beta Agonists study - PubMed [pubmed.ncbi.nlm.nih.gov]
Atosiban and Mundulone Combination Therapy: A Novel Approach for Preterm Labor Management
A detailed comparison for researchers and drug development professionals.
Preterm birth remains a significant challenge in perinatal medicine, necessitating the exploration of novel tocolytic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of Atosiban, an established oxytocin receptor antagonist, and Mundulone, a natural product with tocolytic potential, both as single agents and in combination for the management of preterm labor. The data presented is based on preclinical studies and available clinical trial information.
Mechanism of Action
Atosiban is a synthetic peptide that acts as a competitive antagonist of oxytocin and vasopressin V1a receptors in the myometrium.[1][2] By blocking these receptors, Atosiban inhibits the downstream signaling cascade that leads to an increase in intracellular calcium levels, thereby reducing the frequency and force of uterine contractions.[3][4]
Mundulone , a natural product, has been identified as an inhibitor of intracellular calcium (Ca²⁺)-regulated myometrial contractility.[5][6] While its precise molecular target is still under investigation, its ability to interfere with calcium signaling suggests a distinct mechanism of action compared to Atosiban.
The combination of Atosiban and Mundulone has demonstrated synergistic effects in preclinical models, suggesting that targeting both oxytocin receptor-mediated and other calcium-dependent pathways may offer a more effective approach to tocolysis.[5][7]
Comparative Efficacy: Preclinical Data
A key preclinical study investigated the efficacy of Atosiban, Mundulone, and their combination in a mouse model of preterm labor. The following tables summarize the key findings from this research.
Table 1: In Vitro Efficacy of Atosiban, Mundulone, and Combination Therapy on Myometrial Cells
| Treatment | IC₅₀ (µM) | Eₘₐₓ (%) | Therapeutic Index (in vitro) |
| Atosiban | 3.58 | - | - |
| Mundulone | > 30 | 66.3 | 0.8 |
| Mundulone + Atosiban (3.7:1 ratio) | 0.12 (for Mundulone) | 94.72 | 10 |
IC₅₀: Half-maximal inhibitory concentration. Eₘₐₓ: Maximum effect. A lower IC₅₀ and higher Eₘₐₓ indicate greater potency and efficacy, respectively. The therapeutic index is a measure of the relative safety of the drug.
Table 2: Ex Vivo Efficacy on Human Myometrial Tissue
| Treatment | IC₅₀ (µM) | Eₘₐₓ (%) |
| Mundulone | 7 | 57 |
| Mundulone + Atosiban (3.7:1 ratio) | 0.12 | 88 |
Table 3: In Vivo Efficacy in a Mouse Model of Preterm Labor
| Treatment Group | Dose (mg/kg) | Preterm Birth Rate (%) | Dams Delivering at Term (%) |
| Vehicle | - | 100 | 0 |
| Mundulone | 6.5 | - | - |
| Atosiban | 1.75 | - | - |
| Mundulone + Atosiban | 6.5 + 1.75 | Reduced | 71 |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
-
Cell Culture: Human myometrial cells were cultured and plated in 384-well plates.
-
Calcium Imaging: Cells were loaded with a calcium-sensitive fluorescent dye.
-
Drug Treatment: Cells were treated with varying concentrations of Mundulone, Atosiban, or their combination.
-
Stimulation: Intracellular calcium release was induced.
-
Data Analysis: The fluorescence intensity, corresponding to intracellular calcium levels, was measured to determine the inhibitory effects of the compounds.
Ex Vivo Myometrial Contraction Studies
-
Tissue Preparation: Myometrial tissue strips were obtained from human biopsies and mounted in organ baths.
-
Contraction Induction: Spontaneous or agonist-induced contractions were recorded.
-
Drug Administration: Increasing concentrations of the test compounds were added to the organ baths.
-
Measurement: The frequency and amplitude of myometrial contractions were measured to assess the tocolytic activity.
In Vivo Preterm Labor Mouse Model
-
Induction of Preterm Labor: Preterm labor was induced in pregnant mice.
-
Treatment Administration: Mice were treated with vehicle, Mundulone, Atosiban, or the combination therapy.
-
Monitoring: The latency to delivery and the rate of preterm birth were monitored.
-
Outcome Assessment: The number of dams delivering at term and the viability of pups were recorded.[8]
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of uterine contraction and points of intervention for Atosiban and Mundulone.
Caption: Workflow for the preclinical evaluation of tocolytic agents.
Conclusion
The combination of Atosiban and Mundulone presents a promising new strategy for the management of preterm labor. Preclinical evidence strongly suggests a synergistic interaction that results in enhanced tocolytic efficacy compared to either agent alone.[5][7][9] The distinct mechanisms of action—oxytocin receptor antagonism by Atosiban and inhibition of intracellular calcium mobilization by Mundulone—likely contribute to this enhanced effect.[3][5] Further research, including comprehensive safety and pharmacokinetic studies, is warranted to translate these encouraging preclinical findings into clinical practice. This combination therapy has the potential to address the unmet need for more effective and safer tocolytic treatments to prevent preterm birth.
References
- 1. ijrcog.org [ijrcog.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Arrest of mouse preterm labor until term delivery by combination therapy with atosiban and mundulone, a natural product with tocolytic efficacy | Semantic Scholar [semanticscholar.org]
Atosiban vs. Barusiban: A Comparative Analysis of Efficacy in Primate Models for Preterm Labor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tocolytic efficacy of Atosiban and Barusiban, two oxytocin receptor antagonists, in primate models of preterm labor. The information presented is collated from preclinical studies and aims to provide an objective overview supported by experimental data to inform further research and drug development in this critical area of obstetrics.
Executive Summary
Preterm labor remains a significant challenge in neonatal care. Oxytocin receptor antagonists represent a targeted therapeutic approach to inhibit uterine contractions. Studies in non-human primate models, particularly the cynomolgus monkey, have been instrumental in evaluating the pharmacokinetics and pharmacodynamics of these agents. This guide focuses on the comparative efficacy of Atosiban, a combined vasopressin V1a and oxytocin receptor antagonist, and Barusiban, a more selective and potent oxytocin receptor antagonist. The data consistently demonstrates that while both drugs are effective in suppressing oxytocin-induced uterine contractions, Barusiban exhibits a significantly greater potency and a much longer duration of action than Atosiban.
Quantitative Data Comparison
The following tables summarize the key efficacy parameters of Atosiban and Barusiban derived from studies in pregnant cynomolgus monkeys.
Table 1: Comparative Efficacy of Atosiban and Barusiban
| Parameter | Atosiban | Barusiban | Source(s) |
| Efficacy (Inhibition of Intrauterine Pressure) | 96-98% | 96-98% | [1][2] |
| Potency | 1x | 3-4x greater than Atosiban | [2][3] |
| Onset of Action | 0.5 - 1.5 hours | 0.5 - 1.5 hours | [1][2] |
| Duration of Action | 1 - 3 hours | >13 - 15 hours | [1][2][3][4] |
| Reversibility | Not explicitly stated | Reversible with high-dose oxytocin within 1.5-2.5 hours | [1][2] |
Table 2: Dosing Regimens in Cynomolgus Monkey Studies
| Drug | Intravenous Bolus | Intravenous Infusion | Source(s) |
| Atosiban | 100-500 µg/kg | 50-250 µg/kg/h | [1][5] |
| Barusiban | 10-50 µg/kg | 2.5-150 µg/kg/h | [1][5] |
Signaling Pathway and Mechanism of Action
Both Atosiban and Barusiban exert their tocolytic effects by antagonizing the oxytocin receptor (OTR), a G-protein coupled receptor. Activation of the OTR by oxytocin initiates a signaling cascade that leads to uterine muscle contraction. The diagram below illustrates this pathway and the points of intervention for these antagonists.
Barusiban is a more selective antagonist for the oxytocin receptor, with a 300-fold greater affinity for the human cloned OTR than for the vasopressin V1a receptor.[6] In contrast, Atosiban is a mixed vasopressin V1a/oxytocin receptor antagonist.[3] This higher selectivity of Barusiban may contribute to its greater potency.[2]
Experimental Protocols
The comparative efficacy data for Atosiban and Barusiban were primarily generated using a conscious pregnant cynomolgus monkey model of oxytocin-induced preterm labor.[3] The key methodological steps are outlined below.
Animal Model and Surgical Preparation
Pregnant cynomolgus monkeys underwent surgical implantation of a sensor into the amniotic cavity to measure intrauterine pressure (IUP) and biopotential sensors on the uterus for electromyogram (EMG) recordings.[3][7] These conscious, instrumented animals allow for continuous monitoring of uterine activity.
Induction of Preterm Labor-like Contractions
To simulate preterm labor, a continuous intravenous infusion of oxytocin (5-90 mU/kg/h) was administered to induce stable, submaximal uterine contractions.[3][7]
Drug Administration and Monitoring
Once stable uterine contractions were established, Atosiban or Barusiban was administered either as an intravenous bolus or a continuous infusion at varying doses.[1][7] IUP and EMG were continuously recorded to assess the inhibitory effect of the drugs on uterine contractions. The efficacy was quantified as the percentage of inhibition of intrauterine pressure.[1][2]
The experimental workflow is depicted in the following diagram:
Long-Term Treatment Studies
In addition to acute administration, long-term continuous infusion studies have been conducted with Barusiban in cynomolgus monkeys.[6] In these studies, Barusiban was administered for up to three weeks, with daily oxytocin challenges to mimic preterm labor. Barusiban was found to be effective in suppressing these contractions long-term, preventing early delivery and extending the duration of pregnancy to a normal term.[3][6] A similar long-term study was not reported for Atosiban in the reviewed literature.
Conclusion
Preclinical studies in primate models have provided valuable comparative data on the efficacy of Atosiban and Barusiban. While both are effective oxytocin receptor antagonists, Barusiban demonstrates superior potency and a significantly longer duration of action.[1][2][3] These findings suggest that Barusiban may offer advantages for the management of preterm labor, potentially allowing for less frequent dosing and sustained tocolysis. However, it is important to note that despite promising preclinical data, Barusiban did not show efficacy over placebo in Phase II clinical trials in humans.[8] This highlights the translational gap that can exist between animal models and human clinical outcomes and underscores the need for continued research to understand the complexities of human parturition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Barusiban, a new highly potent and long-acting oxytocin antagonist: pharmacokinetic and pharmacodynamic comparison with atosiban in a cynomolgus monkey model of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Barusiban suppresses oxytocin-induced preterm labour in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrcog.org [ijrcog.org]
Atosiban in IVF: A Comparative Guide to Improving Outcomes
A Systematic Review of Evidence for Researchers and Drug Development Professionals
The quest to improve the efficacy of in vitro fertilization (IVF) has led researchers to investigate various adjuvant therapies aimed at optimizing the uterine environment for embryo implantation. One such intervention is the use of Atosiban, an antagonist of the oxytocin and vasopressin V1A receptors. The rationale stems from the observation that excessive uterine contractions at the time of embryo transfer (ET) may hinder implantation.[1][2][3] This guide provides a systematic comparison of Atosiban's performance against placebo or no treatment, supported by data from meta-analyses and randomized controlled trials (RCTs), detailed experimental protocols, and visualizations of the underlying biological and procedural pathways.
Mechanism of Action: Blocking Uterine Contractions
Atosiban functions by competitively blocking oxytocin receptors in the myometrium.[2][3] Oxytocin, released during various physiological processes, binds to its G-protein coupled receptor (OXTR), initiating a signaling cascade that leads to uterine muscle contraction.[4][5][6] By inhibiting this binding, Atosiban reduces the frequency and amplitude of these contractions, theoretically creating a more quiescent and receptive environment for the implanting embryo.[2][7][8]
The signaling pathway for oxytocin-induced myometrial contraction begins with oxytocin binding to its receptor, activating a Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (InsP3) and diacylglycerol (DAG). InsP3 triggers the release of calcium from the sarcoplasmic reticulum, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK), causing myometrial contraction.[4][9] Atosiban disrupts the initial step of this cascade.
Experimental Protocols for Atosiban Administration
Clinical trials evaluating Atosiban in IVF have utilized a standardized intravenous administration protocol around the time of embryo transfer. While minor variations exist, the core methodology is consistent across major studies.
Patient Population: Studies have included both the general IVF population and specific subgroups, such as patients with repeated implantation failure (RIF), defined as failing to achieve pregnancy after multiple ET cycles with high-quality embryos.[1][10][11]
Randomization and Blinding: High-quality studies are prospective, randomized, double-blind, and placebo-controlled.[1][10] Participants are randomly assigned to receive either Atosiban or a placebo (e.g., normal saline), with neither the patient nor the clinical staff aware of the assignment.[1][10]
Administration Protocol: A common protocol involves a total dose of 37.5 mg administered intravenously:
-
Bolus Injection: A 6.75 mg (0.9 mL) bolus of Atosiban is given over one minute, approximately 30 minutes before the scheduled embryo transfer.[1][10][12]
-
High-Dose Infusion: This is immediately followed by a continuous infusion at a rate of 18 mg/hour for a duration of up to three hours.[1][13]
-
Low-Dose Infusion: Some protocols then reduce the infusion rate to 6 mg/hour.[1][12][13]
The placebo group receives an identical-looking intravenous bag containing normal saline administered over the same duration and at the same rates.[1][12]
Quantitative Data Comparison: IVF Outcomes
The clinical efficacy of Atosiban remains a subject of debate, with conflicting results across different studies and patient populations. Meta-analyses often suggest a benefit, particularly for clinical pregnancy rates, while large-scale RCTs have presented more equivocal findings regarding the crucial outcome of live birth rates.
Performance in the General IVF Population
A large, multi-center RCT involving 800 women from the general IVF population provides a robust dataset for comparison. The results showed no statistically significant difference in key outcomes between the Atosiban and placebo groups.[1][12]
Table 1: IVF Outcomes in the General Population (RCT Data)
| Outcome Metric | Atosiban Group (n=400) | Placebo Group (n=400) | Rate Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Live Birth Rate | 39.8% | 38.0% | 1.051 (0.884–1.251) | 0.612 [1][12] |
| Positive Pregnancy Test | 56.5% | 55.0% | 1.028 (0.906–1.166) | 0.662 |
| Clinical Pregnancy Rate | 48.3% | 46.5% | 1.039 (0.902–1.197) | 0.584 |
| Implantation Rate | 29.8% | 28.1% | - | - |
| Miscarriage Rate | 14.5% | 15.6% | 0.931 (0.640–1.355) | 0.710 |
| Ectopic Pregnancy Rate | 1.6% | 1.1% | 1.455 (0.435–4.863) | 0.542 |
(Data sourced from Ng et al., 2014)[1][12]
Performance in Patients with Repeated Implantation Failure (RIF)
In contrast to the general population, evidence suggests Atosiban may be beneficial for patients with RIF. A 2023 meta-analysis pooling data from seven studies (including RCTs and cohort studies) found that Atosiban was associated with significantly improved outcomes in this challenging patient group.[11]
Table 2: IVF Outcomes in RIF Patients (Meta-Analysis Data)
| Outcome Metric | Atosiban Group | Control Group | Risk Ratio (RR) (95% CI) | P-value |
|---|---|---|---|---|
| Live Birth Rate | - | - | 1.58 (1.18–2.11) | 0.002 [11] |
| Clinical Pregnancy Rate | - | - | 1.54 (1.365–1.735) | <0.001 [11] |
| Positive Pregnancy Test | 55.7% | 42.0% | 1.32 (1.12–1.56) | 0.001[11] |
| Implantation Rate | - | - | - | - |
| Miscarriage Rate | - | - | No significant difference | -[11] |
| Ectopic Pregnancy Rate | - | - | No significant difference | -[11] |
(Data sourced from Wang et al., 2023)[11]
It is important to note that a separate RCT focused solely on RIF patients did not find a statistically significant improvement in the live birth rate (42.3% in the Atosiban group vs. 35.1% in the placebo group, P=0.302).[10] This highlights the ongoing need for more extensive, well-designed trials specifically for the RIF population.
Summary and Conclusion
A systematic review of the available data presents a nuanced picture of Atosiban's role in IVF.
-
For the general IVF population, high-quality evidence from a large randomized controlled trial suggests that Atosiban administration around the time of embryo transfer does not significantly improve the live birth rate.[1][12] Therefore, its routine use in unselected patients is not supported by current evidence.[1]
The decision to use Atosiban as an adjuvant therapy in IVF should be individualized. While its mechanism of reducing uterine contractility is well-founded, its clinical benefit appears to be context-dependent, potentially offering an advantage for specific, difficult-to-treat patient subgroups. Future research should focus on large-scale RCTs dedicated to the RIF population to definitively establish its efficacy and ideal use case in assisted reproduction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Atosiban improves the outcome of embryo transfer. A systematic review and meta-analysis of randomized and non-randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin antagonists for assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myometrial oxytocin receptor expression and intracellular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urh.es [urh.es]
- 8. Effectiveness of atosiban in women with previous single implantation failure undergoing frozen-thawed blastocyst transfer: study protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 9. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized double blind comparison of atosiban in patients with recurrent implantation failure undergoing IVF treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis [frontiersin.org]
- 12. A randomized double blind comparison of atosiban in patients undergoing IVF treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy of atosiban for repeated embryo implantation failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Designing Placebo-Controlled Trials for Atosiban Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design and execution of placebo-controlled trials for Atosiban Acetate, a synthetic peptide analogue of oxytocin used for the management of preterm labor. By examining key experimental protocols, efficacy and safety data from published studies, and comparisons with alternative tocolytic agents, this document aims to equip researchers with the necessary information to design robust and informative clinical trials.
This compound: Mechanism of Action
This compound acts as a competitive antagonist of oxytocin receptors in the uterine muscle.[1][2] By blocking these receptors, it inhibits the release of inositol trisphosphate and subsequently reduces the intracellular calcium concentration, leading to the suppression of uterine contractions.[2][3] This targeted mechanism of action contributes to its favorable safety profile, with fewer cardiovascular side effects compared to other tocolytic agents.[1]
Signaling Pathway of this compound
References
Atosiban's Impact on Neonatal Outcomes: A Cross-Study Validation
A Comparative Analysis of Tocolytic Therapies in Preterm Labor
For researchers and professionals in drug development, the critical evaluation of tocolytic agents is paramount in improving neonatal outcomes in preterm labor. This guide provides a comprehensive cross-study validation of atosiban, a competitive oxytocin receptor antagonist, benchmarked against other commonly used tocolytics and placebo. By synthesizing data from multiple clinical trials, this document offers a detailed comparison of efficacy and safety profiles, supported by experimental protocols and mechanistic insights.
Comparative Efficacy of Tocolytic Agents on Neonatal Outcomes
The primary goal of tocolytic therapy is to delay delivery to allow for the administration of antenatal corticosteroids and to facilitate maternal transfer to a facility with a neonatal intensive care unit (NICU). The following tables summarize the quantitative data from various studies, comparing the effect of atosiban with nifedipine, ritodrine, and placebo on key neonatal outcomes.
Table 1: Atosiban vs. Nifedipine - Neonatal Outcomes
| Neonatal Outcome | Atosiban | Nifedipine | Odds Ratio (OR) / Relative Risk (RR) [95% CI] | Citation |
| Perinatal Mortality | 1.8% | 3.6% | OR 2.0 [0.80-5.1] | [1] |
| Respiratory Distress Syndrome | Higher Incidence (Indirect Comparison) | Lower Incidence (Indirect Comparison) | OR 0.55 [0.32-0.97] (favoring Nifedipine) | [2] |
| NICU Admission | 59% | 46% | OR 0.32 [0.14-0.75] (favoring Nifedipine) | [1] |
| Composite Neonatal Morbidity | 19% | 16% | OR 0.76 [0.47-1.23] | [1] |
Table 2: Atosiban vs. Ritodrine - Neonatal Outcomes
| Neonatal Outcome | Atosiban | Ritodrine | Key Findings | Citation |
| Neonatal Death | Lower Incidence | Higher Incidence | Neonatal death was more common in the ritodrine group. | [3] |
| Apgar Score < 7 | Lower Proportion | Higher Proportion | Apgar scores were generally better in the atosiban group. | [3] |
| NICU Admission | Lower Rate | Higher Rate | NICU admission was significantly higher in the ritodrine group for singletons. | [3] |
| Gestational Age at Delivery | Higher | Lower | Women treated with atosiban delivered at a higher gestational age. | |
| Birth Weight | Higher | Lower | Newborns in the atosiban group had higher birth weights. |
Table 3: Atosiban vs. Placebo - Neonatal Outcomes
| Neonatal Outcome | Atosiban | Placebo | Relative Risk (RR) [95% CI] | Citation |
| Composite Perinatal Mortality and Neonatal Morbidity | 8% | 9% | RR 0.90 [0.58-1.40] | [4][5] |
| Perinatal Death | 0.7% | 0.9% | RR 0.73 [0.16-3.23] | [4][5] |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and generalizability of their findings. Below are detailed protocols representative of studies comparing atosiban with other tocolytics.
Atosiban Administration Protocol
A common administration protocol for atosiban in clinical trials involves a three-stage intravenous infusion:
-
Initial Bolus: An initial intravenous bolus of 6.75 mg of atosiban is administered over one minute.[5]
-
Loading Dose: This is immediately followed by a high-dose infusion of 300 mcg/minute for 3 hours.[5]
-
Maintenance Dose: Subsequently, a lower maintenance infusion of 100 mcg/minute is administered for up to 45 hours, with a total treatment duration not exceeding 48 hours.[5][6]
Comparator Protocols
-
Nifedipine: Oral administration of a calcium channel blocker, typically with an initial loading dose followed by a maintenance dose.
-
Ritodrine: A beta-adrenergic agonist administered via intravenous infusion, with the dosage titrated based on uterine contractions and maternal tolerance.
-
Placebo: An inactive substance, such as a saline solution, administered intravenously following the same regimen as the active drug to maintain blinding.
Inclusion and Exclusion Criteria for Clinical Trials
Inclusion Criteria:
-
Pregnant women with a singleton or twin pregnancy.
-
Gestational age typically between 24 and 34 weeks.[1]
-
Clinical diagnosis of preterm labor, characterized by regular uterine contractions and cervical changes.
Exclusion Criteria:
-
Contraindications to tocolytic therapy.
-
Evidence of fetal distress or demise.
-
Maternal or fetal conditions necessitating immediate delivery.
Mechanistic Insights and Signaling Pathways
Atosiban exerts its tocolytic effect by competitively antagonizing oxytocin receptors in the myometrium. This action disrupts the signaling cascade that leads to uterine contractions.
The binding of oxytocin to its G-protein coupled receptor (GPCR) activates the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, leading to myometrial contraction. Atosiban competitively blocks the oxytocin receptor, thereby inhibiting this signaling pathway and promoting uterine quiescence.[7][8] Interestingly, some studies suggest that atosiban may act as a biased agonist at the oxytocin receptor, activating Gαi signaling which can lead to pro-inflammatory effects in the amnion.[9][10]
Experimental and Validation Workflow
The validation of atosiban's effect on neonatal outcomes follows a structured workflow from preclinical studies to post-market surveillance.
The logical framework for the cross-study validation of atosiban involves a hierarchical approach to evidence synthesis.
Conclusion
The cross-study validation of atosiban reveals a nuanced profile in the management of preterm labor. While it demonstrates a favorable safety profile with fewer maternal side effects compared to agents like ritodrine, its superiority in improving neonatal outcomes over other tocolytics or even placebo is not consistently established. An individual participant data meta-analysis found no significant differences in the composite neonatal outcome between nifedipine and atosiban.[1] Furthermore, a large randomized controlled trial (APOSTEL 8) did not show atosiban to be superior to placebo in improving neonatal outcomes for threatened preterm birth between 30 and 34 weeks of gestation.[4][5]
The choice of tocolytic agent should, therefore, be individualized, taking into account the specific clinical scenario, gestational age, and maternal and fetal conditions. Further research, including long-term follow-up of neonates exposed to tocolytics, is essential to fully elucidate the impact of these interventions on child development.
References
- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrcog.org [ijrcog.org]
- 3. Oxytocin Receptor Antagonists, Atosiban and Nolasiban, Inhibit Prostaglandin F2α-induced Contractions and Inflammatory Responses in Human Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zuventus.com [zuventus.com]
- 5. droracle.ai [droracle.ai]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. glpbio.com [glpbio.com]
- 8. journalspress.com [journalspress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Evaluating the Therapeutic Index of Atosiban in Combination Therapies for Preterm Labor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Atosiban, an oxytocin receptor antagonist, when used in combination with other tocolytic agents for the management of preterm labor. By presenting comparative data from clinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways, this document aims to inform research and development in this critical area of obstetrics.
Introduction to Tocolytic Therapy and the Role of Atosiban
Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. Tocolytic agents are administered to inhibit uterine contractions, aiming to prolong pregnancy for at least 48 hours. This delay allows for the administration of antenatal corticosteroids to enhance fetal lung maturity and for maternal transfer to a facility with a neonatal intensive care unit.
Atosiban acts as a competitive antagonist at oxytocin receptors on myometrial cells. By blocking the action of oxytocin, it reduces the frequency and force of uterine contractions. While Atosiban is known for its favorable maternal side-effect profile compared to other tocolytics, its efficacy as a monotherapy has been a subject of ongoing research. This has led to the exploration of combination therapies to potentially enhance tocolytic effects while maintaining a positive safety profile.
Comparative Efficacy and Safety of Atosiban in Monotherapy and Combination Therapies
The following tables summarize quantitative data from clinical trials comparing Atosiban monotherapy with combination regimens and other tocolytic agents. The primary efficacy endpoints are typically the proportion of women remaining undelivered at 48 hours and 7 days. Safety is assessed by the incidence of maternal and fetal adverse events.
Table 1: Efficacy of Atosiban in Combination Therapies vs. Monotherapy
| Treatment Regimen | Study Population (n) | Pregnancy Prolongation > 48 hours (%) | Pregnancy Prolongation > 7 days (%) | Key Findings & Citations |
| Atosiban + Nifedipine | 50 | 86% | Not Reported | Combination therapy was significantly more effective than either drug alone in postponing labor for one week or more.[1] |
| Atosiban Monotherapy | 50 | 56% | Not Reported | [1] |
| Nifedipine Monotherapy | 50 | 60% | Not Reported | [1] |
| Atosiban + Ritodrine | 69 | Not Reported | Not Reported | The combination therapy improved the condition of patients with threatened preterm labor and reduced adverse pregnancy outcomes.[1] |
| Ritodrine Monotherapy | 58 | Not Reported | Not Reported | [1] |
| Atosiban + Ritodrine | 30 | Not Reported | Mean gestation extension of 42.53 days | For patients with no initial response to ritodrine alone, the combination extended gestation.[2] |
| Ritodrine Monotherapy | 22 | Not Reported | Not Reported | [2] |
Table 2: Comparative Efficacy of Atosiban Monotherapy vs. Other Tocolytics
| Treatment Regimen | Study Population (n) | Pregnancy Prolongation > 48 hours (%) | Pregnancy Prolongation > 7 days (%) | Key Findings & Citations |
| Atosiban | 40 | 82.5% | 75% | No statistically significant difference in efficacy compared to nifedipine.[3] |
| Nifedipine | 40 | 75% | 65% | [3] |
| Atosiban | 34 | Not Reported | 68.3% | Efficacy was similar to nifedipine.[4] |
| Nifedipine | 41 | Not Reported | 64.7% | [4] |
| Atosiban | 107 | 84.9% | 73.0% | Efficacy was comparable to ritodrine.[5] |
| Ritodrine | 105 | 86.8% | 76.0% | [5] |
| Atosiban | 23 | Not Reported | Similar to Ritodrine | Similar effectiveness between atosiban and ritodrine.[6] |
| Ritodrine | 22 | Not Reported | Similar to Atosiban | [6] |
| Atosiban | 63 | 68.3% | 60.3% | Atosiban showed superior efficacy at 7 days compared to ritodrine.[7] |
| Ritodrine | 65 | 58.7% | 34.9% | [7] |
Table 3: Comparative Safety of Atosiban in Monotherapy and Combination Therapies
| Treatment Regimen | Maternal Side Effects | Fetal/Neonatal Side Effects | Key Findings & Citations |
| Atosiban Monotherapy | Nausea (2.71%), Tachycardia (2.46%), Headache (1.97%)[8][9] | Generally well-tolerated with a safety profile comparable to placebo. | Atosiban consistently demonstrates a favorable safety profile with fewer maternal side effects compared to beta-agonists and nifedipine.[10][11][12] |
| Nifedipine Monotherapy | Hypotension (21.42%), Headache, Flushing, Tachycardia, Dizziness.[4][10] | Generally considered safe, though concerns about maternal hypotension impacting uteroplacental blood flow exist. | Higher incidence of maternal side effects compared to Atosiban.[3][10][11] |
| Ritodrine (Beta-agonist) | Cardiovascular side effects (tachycardia, palpitations) are common (up to 84.3%).[5] | Fetal tachycardia can occur. | Significantly more maternal cardiovascular adverse events compared to Atosiban.[5][6][7] |
| Atosiban + Nifedipine | Mild side effects were reported to be increased with combination therapy.[1] | Neonatal outcomes were comparable to monotherapy. | The combination was generally well-tolerated. |
| Atosiban + Ritodrine | Lower incidence of palpitations compared to ritodrine alone.[2] | Fetal loss rate, birth weight, and Apgar scores were similar to ritodrine monotherapy.[2] | The combination was associated with fewer adverse reactions than ritodrine alone.[1] |
Experimental Protocols
The following are detailed methodologies for the administration of Atosiban and other tocolytics as described in various clinical trials.
Atosiban Administration Protocol
A common administration protocol for Atosiban in clinical trials is a three-step intravenous infusion:
-
Initial Bolus: A 6.75 mg dose is administered as an intravenous bolus over one minute.[5][7][13]
-
Loading Dose: This is immediately followed by a high-dose infusion of 300 mcg/min for three hours.[5][7][13]
-
Maintenance Dose: The infusion rate is then reduced to a maintenance dose of 100 mcg/min for up to 45 hours.[13]
Nifedipine Administration Protocol
Oral nifedipine is administered with the following typical protocol:
-
Initial Dose: An initial oral dose of 20 mg.[14]
-
Subsequent Doses: If contractions persist, a repeat dose of 20 mg is given after 30 minutes.[14]
-
Maintenance Regimen: This is followed by 20 mg orally every 3-8 hours for 48-72 hours, with a maximum daily dose of 160 mg.[15]
Ritodrine (Beta-agonist) Administration Protocol
Intravenous ritodrine is administered as a continuous infusion:
-
Initial Infusion: The infusion is typically started at a rate of 0.05-0.10 mg/min.
-
Dose Titration: The dose is gradually increased every 15-20 minutes until uterine contractions cease or maternal side effects become limiting. The maximum dose generally does not exceed 0.35 mg/min.[5]
Combination Therapy Protocols
-
Atosiban and Nifedipine: In studies evaluating this combination, both drugs were administered simultaneously following their respective standard protocols.[1]
-
Atosiban and Ritodrine: For patients who did not respond to ritodrine alone, Atosiban was added to the ongoing ritodrine infusion following the standard three-step protocol.[2] In other studies, the two drugs were initiated concurrently.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of Atosiban and other tocolytics, as well as a typical experimental workflow for a comparative clinical trial.
References
- 1. Efficacy of atosiban combined with ritodrine in the treatment of threatened preterm labor and related risk factors of different pregnancy outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atosiban Combined with Ritodrine for Late Threatened Abortion or Threatened Premature Labor Patients with No Response to Ritodrine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atosiban and nifedipin for the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atosiban and nifedipine in the suppression of pre-term labour: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Double-blind, randomized, controlled trial of atosiban and ritodrine in the treatment of preterm labor: a multicenter effectiveness and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multicentre, parallel group, randomised, single-blind study of the safety and efficacy of atosiban versus ritodrine in the treatment of acute preterm labour in Korean women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zuventus.com [zuventus.com]
- 9. journalspress.com [journalspress.com]
- 10. iijls.com [iijls.com]
- 11. Systematic review and meta-analysis of randomized controlled trials of atosiban versus nifedipine for inhibition of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical appraisal and clinical utility of atosiban in the management of preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. obgproject.com [obgproject.com]
- 15. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Safety Operating Guide
Navigating the Safe Disposal of Atosiban Acetate: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Atosiban Acetate, a peptide-based drug. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.
This compound Disposal Profile
The following table summarizes the key characteristics and disposal considerations for this compound waste.
| Characteristic | Disposal Consideration | Regulatory Framework |
| Chemical Classification | Peptide-based pharmaceutical | Governed by local, state, and federal regulations for pharmaceutical waste. |
| Physical Form | Typically a solid (lyophilized powder) or in solution. | Solid waste should be swept up, avoiding dust generation. Liquid waste should be absorbed with inert material.[1][2][3] |
| Hazardous Characteristics | May be harmful if inhaled, swallowed, or absorbed through the skin.[4] Suspected of damaging fertility or the unborn child.[1][5] | Requires handling with appropriate Personal Protective Equipment (PPE).[5][6] |
| Primary Disposal Method | Incineration by a licensed waste disposal company.[4][7] | In accordance with EPA (Environmental Protection Agency) and RCRA (Resource Conservation and Recovery Act) guidelines.[8][9][10] |
| Environmental Precautions | Do not allow to enter drains or watercourses.[1][2][11] | Prevent environmental contamination by containing spills and disposing of waste through designated channels. |
Procedural Steps for Proper Disposal
The following protocol outlines the necessary steps for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:
-
In cases of potential dust generation, a NIOSH-approved respirator should be used.[3]
2. Waste Identification and Segregation:
-
Identify: Clearly label all containers holding this compound waste with the chemical name and associated hazards.
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid potential reactions. It should not be mixed with non-hazardous laboratory trash.
3. Handling and Containment of Spills: In the event of a spill, follow these procedures:
-
For Solid Material: Carefully sweep or vacuum up the spilled powder, avoiding dust generation.[1][2] Place the collected material into a clearly labeled, sealed container for disposal.
-
For Solutions: Absorb the liquid with an inert material, such as vermiculite, dry sand, or earth.[6] Place the absorbent material into a sealed, labeled container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and rinse with water.
4. Final Disposal:
-
Engage a Licensed Professional: The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1][4] These companies are equipped to handle and incinerate pharmaceutical waste in compliance with all regulatory standards.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[9] This practice can lead to environmental contamination and is non-compliant with regulations.
-
Documentation: Maintain records of all disposed chemical waste, including the name of the substance, quantity, and date of disposal. This documentation is crucial for regulatory compliance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. msds.bachem.com [msds.bachem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. echemi.com [echemi.com]
Essential Safety and Logistical Information for Handling Atosiban Acetate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Atosiban Acetate is paramount. This document provides a comprehensive, step-by-step guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols to maintain a safe laboratory environment.
Hazard Classification
This compound has varied classifications depending on the supplier. It has been classified as an acute toxicant (oral, dermal, inhalation) and a suspected reproductive toxicant[1][2]. Due to these potential hazards, a cautious approach to handling is essential.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood or other appropriate exhaust ventilation is highly recommended to avoid the formation of dust and aerosols[1].
-
Ensure safety showers and eyewash stations are readily accessible[1].
Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields are required to protect against splashes and airborne particles[1][2][3][4]. |
| Hand Protection | Wear protective gloves. It is crucial to inspect gloves for any damage before use and to use proper glove removal techniques to avoid skin contact[1][2][3][4]. |
| Body Protection | An impervious lab coat or protective clothing should be worn to prevent skin contact[1][2]. |
| Respiratory Protection | A suitable respirator may be required, especially in situations where dust or aerosols may be generated. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1][3]. |
Occupational Exposure Limit
A calculated Occupational Exposure Limit (OEL) has been established for Atosiban.
| Compound | Occupational Exposure Limit (OEL) |
| Atosiban | 0.066 mg/m³[5] |
Step-by-Step Handling and Disposal Plan
Following a structured plan for handling and disposal minimizes risks and ensures regulatory compliance.
1. Pre-Handling Preparations:
-
Obtain and read all safety instructions before use[2].
-
Ensure the work area is clean and equipped with the necessary spill cleanup materials.
-
Verify that all required PPE is available and in good condition.
-
Do not handle the substance until all safety precautions have been read and understood[2].
2. Handling this compound:
-
Do not inhale dust, fumes, gas, mist, vapors, or spray[1][2].
-
Weigh and handle the solid form in a fume hood to prevent the generation of dust.
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the compound[1].
3. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention[1][3].
-
Eye Contact: Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1][3][4].
-
Spill Cleanup:
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For solid spills, carefully sweep or shovel the material and place it into a suitable, closed container for disposal[3]. Avoid creating dust.
-
Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol[1].
-
4. Disposal Plan:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations[1][2].
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company[3].
-
Do not allow the product or its container to enter drains or water courses[1][2][3].
-
Contaminated packaging should be handled in the same way as the substance itself[2].
Diagram: this compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
